GSK2945 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S.ClH/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26;/h2-10H,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNMOPTYOFRUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK2945 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 hydrochloride is a synthetic small molecule that modulates the activity of the nuclear receptor REV-ERBα, a key component of the circadian clock machinery. Its ability to influence the transcriptional regulation of genes involved in metabolism and inflammation has positioned it as a compound of interest for further investigation. This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: Modulation of REV-ERBα
This compound functions as a ligand for the nuclear receptor REV-ERBα. However, the literature presents a nuanced view of its activity, with reports suggesting it can act as both an antagonist and, in some contexts, an agonist of REV-ERBα. The primary mechanism of action involves the direct binding of GSK2945 to REV-ERBα, which in turn modulates the transcription of REV-ERBα target genes.
REV-ERBα itself is a transcriptional repressor. It binds to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of its target genes, including the core clock gene BMAL1. By recruiting co-repressor complexes, REV-ERBα inhibits the transcription of these genes.
The interaction of GSK2945 with REV-ERBα interferes with this process. As an antagonist, GSK2945 would prevent the recruitment of co-repressors, leading to a de-repression of target gene transcription. Conversely, if acting as an agonist, it would enhance the repressive activity of REV-ERBα.
Quantitative Data
The following table summarizes the available quantitative data for GSK2945. It is important to note that the hydrochloride salt form of GSK2945 is often used to improve stability while retaining the same biological activity as the free base.
| Parameter | Species | Assay | Value | Reference |
| EC50 (antagonist activity) | Mouse | Rev-erbα assay | 21.5 µM | [1][2] |
| EC50 (antagonist activity) | Human | REV-ERBα assay | 20.8 µM | [1][2] |
| EC50 (Bmal1 luciferase reporter) | Not Specified | Bmal1 luciferase reporter assay | 2.05 µM | [1][2] |
Signaling Pathways
The following diagrams illustrate the core signaling pathway of REV-ERBα and a proposed workflow for assessing the effect of this compound on a target gene.
Caption: Core REV-ERBα signaling pathway and the antagonistic action of GSK2945.
Caption: Workflow for a Bmal1-luciferase reporter assay to assess GSK2945 activity.
Downstream Effects
Regulation of Circadian Rhythm
By modulating the expression of BMAL1, a core component of the positive limb of the circadian clock, this compound can influence the periodicity and amplitude of the circadian rhythm. As an antagonist of REV-ERBα, it would be expected to increase BMAL1 expression, thereby altering the timing of various physiological processes.
Cholesterol Metabolism
GSK2945 has been shown to increase the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, which is a major pathway for cholesterol catabolism.[1][2] This effect is reportedly mediated through the upregulation of Liver Receptor Homolog-1 (LRH-1), a known transcriptional activator of CYP7A1.[1][2] In vivo studies in mice have demonstrated that treatment with GSK2945 can lead to a reduction in plasma cholesterol levels.[1]
Anti-inflammatory and Anti-fibrotic Potential
The modulation of REV-ERBα by synthetic ligands has been linked to anti-inflammatory and anti-fibrotic effects. While direct studies with GSK2945 are limited, the general mechanism of REV-ERBα activation is known to suppress the expression of pro-inflammatory cytokines such as IL-6. Furthermore, REV-ERBα agonists have been shown to inhibit the TGF-β1-induced transition of fibroblasts to myofibroblasts, a key process in tissue fibrosis. The antagonistic action of GSK2945 on REV-ERBα suggests a complex role in these processes that requires further investigation.
Experimental Protocols
Detailed protocols for the specific experiments conducted with this compound are often proprietary. However, the following sections describe the general methodologies for the key experiments used to characterize its mechanism of action.
Luciferase Reporter Gene Assay
This assay is used to determine the functional effect of GSK2945 on the transcriptional activity of REV-ERBα on a target gene promoter, such as Bmal1.
1. Cell Culture and Transfection:
- HEK293T or other suitable cells are cultured in appropriate media.
- Cells are transiently co-transfected with a REV-ERBα expression vector and a reporter vector containing the Bmal1 promoter driving the expression of a luciferase gene. A control vector (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
2. Compound Treatment:
- Following transfection, cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
3. Incubation:
- Cells are incubated for a specific period (e.g., 24-48 hours) to allow for compound action and reporter gene expression.
4. Measurement of Luciferase Activity:
- Cells are lysed, and luciferase activity is measured using a luminometer after the addition of the appropriate luciferase substrate.
5. Data Analysis:
- The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
- The dose-response curve is plotted, and the EC50 value is calculated.
Primary Hepatocyte Culture and Gene Expression Analysis
This method is used to assess the effect of GSK2945 on the expression of target genes like CYP7A1 in a physiologically relevant cell type.
1. Isolation and Culture of Primary Hepatocytes:
- Primary hepatocytes are isolated from mouse or human liver tissue using a two-step collagenase perfusion method.
- Isolated hepatocytes are plated on collagen-coated plates and cultured in specialized hepatocyte culture medium.
2. Compound Treatment:
- Once the hepatocytes have attached and formed a monolayer, they are treated with this compound at various concentrations and for different durations (e.g., 12 and 24 hours).[1][2]
3. RNA Isolation and Quantitative PCR (qPCR):
- Total RNA is extracted from the treated hepatocytes.
- cDNA is synthesized from the RNA, and qPCR is performed to quantify the mRNA levels of target genes (CYP7A1, LRH-1) and a housekeeping gene for normalization.
4. Protein Analysis (Western Blot):
- Cell lysates are collected, and protein concentrations are determined.
- Western blotting is performed to detect and quantify the protein levels of CYP7A1 and LRH-1.
In Vivo Mouse Studies
These studies are conducted to evaluate the physiological effects of this compound in a living organism.
1. Animal Model:
- Wild-type mice (e.g., C57BL/6) are used.
2. Compound Administration:
- This compound is administered to the mice, for example, via intraperitoneal injection, twice daily for a specified period (e.g., 7 days).[1] A vehicle control group is also included.
3. Sample Collection and Analysis:
- At the end of the treatment period, blood samples are collected to measure plasma cholesterol levels.
- Liver tissue is harvested to analyze the expression of genes and proteins of interest (e.g., Cyp7a1) using qPCR and Western blotting.
Conclusion
This compound is a modulator of the nuclear receptor REV-ERBα with a complex pharmacological profile. Its primary mechanism of action involves binding to REV-ERBα and altering the transcription of target genes, most notably the core clock component BMAL1. While there is evidence for its role as a REV-ERBα antagonist, its precise functional effects may be cell-type and context-dependent. The downstream consequences of GSK2945-mediated REV-ERBα modulation include the regulation of circadian rhythms and cholesterol metabolism. Further research is warranted to fully elucidate its therapeutic potential in metabolic and inflammatory disorders.
References
GSK2945 Hydrochloride: A Technical Primer on its Role in Circadian Rhythm Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 hydrochloride is a synthetic ligand targeting the nuclear receptor REV-ERBα, a critical component of the core molecular clock that governs circadian rhythms in mammals. As a modulator of this key regulatory protein, GSK2945 has emerged as a valuable tool in chronobiology research, offering potential therapeutic applications for a range of pathologies linked to circadian disruption, including metabolic syndromes, inflammatory diseases, and sleep disorders. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its application in circadian rhythm research, and detailed experimental methodologies.
Core Mechanism of Action: Modulation of the Circadian Clock
GSK2945 functions as a ligand for REV-ERBα, a transcriptional repressor that plays a pivotal role in the negative feedback loop of the core circadian clock. The canonical clock mechanism involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit CLOCK/BMAL1 activity, thus repressing their own transcription and creating a rhythmic cycle.
REV-ERBα adds another layer of regulation by directly repressing the transcription of Bmal1. By binding to REV-ERBα, GSK2945 is thought to modulate its repressive activity, thereby influencing the expression of Bmal1 and consequently the entire circadian oscillator. While often listed with other REV-ERBα agonists, the specific nature of GSK2945's interaction—whether it acts as an agonist or antagonist—can be cell-type and context-dependent[1].
Signaling Pathway
The primary signaling pathway influenced by GSK2945 is the core circadian clock feedback loop. By modulating REV-ERBα, GSK2945 indirectly affects the transcriptional activity of the CLOCK/BMAL1 complex and the expression of numerous clock-controlled genes (CCGs) that regulate a wide array of physiological processes.
Quantitative Data Summary
Currently, publicly available, peer-reviewed literature lacks specific quantitative data on the potency (IC50/EC50) of this compound for REV-ERBα. However, it is often grouped with other REV-ERBα ligands like GSK4112 and SR9009, which have been characterized more extensively. One study noted that GSK2945, along with SR12418, showed an improved pharmacokinetic profile suitable for in vivo testing, suggesting it is a compound of significant interest in drug development.
| Parameter | Value | Cell Line/System | Reference |
| Effect on Gene Expression | Suppresses Bmal1 expression | Not specified | [2] |
| Effect on Cytokine Expression | Reduces IL-6 expression | THP-1 cells (LPS-stimulated) | [2] |
| Pharmacokinetic Profile | Improved for in vivo testing | Not specified | [3] |
Key Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on its mechanism of action and the protocols used for similar REV-ERBα modulators, the following methodologies are representative of how GSK2945 would be studied in a research setting.
Cell-Based Circadian Rhythm Assay (Luciferase Reporter)
This assay is fundamental for assessing the effect of a compound on the period, amplitude, and phase of the cellular clock.
Objective: To determine the effect of this compound on the circadian period length in a human cell line.
Materials:
-
U2OS (human osteosarcoma) cell line stably expressing a Bmal1-luciferase (Bmal1-luc) or Per2-luciferase (Per2-luc) reporter construct.
-
DMEM supplemented with 10% FBS and antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Dexamethasone for synchronization.
-
Luciferin.
-
Luminometer capable of continuous recording in a cell culture incubator.
Protocol:
-
Cell Seeding: Plate the U2OS reporter cells in a 35-mm dish or a multi-well plate at a density that will reach confluency at the time of recording.
-
Compound Treatment: Once cells are confluent, replace the medium with recording medium containing a final concentration of luciferin. Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).
-
Synchronization: Synchronize the cellular clocks by adding dexamethasone to a final concentration of 100 nM for 2 hours.
-
Bioluminescence Recording: After synchronization, wash the cells with PBS and replace the medium with fresh recording medium containing the respective concentrations of GSK2945 or vehicle. Place the plate in the luminometer and record bioluminescence at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
-
Data Analysis: Analyze the resulting bioluminescence data using software capable of circadian analysis (e.g., ChronoStar, El Temps) to determine the period, amplitude, and phase of the oscillations for each treatment condition.
Gene Expression Analysis by qRT-PCR
This protocol is used to quantify the effect of GSK2945 on the expression of core clock genes and their targets.
Objective: To measure the change in mRNA levels of BMAL1 and PER2 in response to this compound treatment.
Materials:
-
U2OS or another relevant cell line.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for BMAL1, PER2, and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Protocol:
-
Cell Culture and Treatment: Culture U2OS cells to near confluency. Treat the cells with the desired concentration of this compound or vehicle for a specified time (e.g., 6, 12, 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion and Future Directions
This compound is a promising small molecule for the pharmacological modulation of the circadian clock through its interaction with REV-ERBα. While its exact quantitative parameters and detailed in vivo effects are still being fully elucidated in the public domain, its improved pharmacokinetic profile suggests it is a compound of high interest for further research. Future studies will likely focus on delineating its precise agonist versus antagonist activity in different tissues, its efficacy in various in vivo models of circadian-related diseases, and its potential for clinical translation. The experimental frameworks provided here offer a solid foundation for researchers to investigate the multifaceted roles of GSK2945 in the intricate network of circadian regulation.
References
- 1. Circadian sleep–wake rhythm reversal in mice implanted with stomach cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Bmal1 restoration in muscle prolongs lifespan with systemic health effects in aging model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK2945 in Nuclear Receptor Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 is a synthetic small molecule that has been identified as a ligand for the nuclear receptor REV-ERBα. As a member of the nuclear receptor superfamily, REV-ERBα is a key transcriptional repressor involved in the regulation of circadian rhythms, metabolism, and inflammatory responses. GSK2945 was developed based on the chemical scaffold of GSK4112, an earlier REV-ERBα agonist, with the aim of improving pharmacological properties. This technical guide provides a comprehensive overview of the role of GSK2945 in nuclear receptor signaling, with a focus on its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.
Quantitative Data for GSK2945
| Compound | Target | Assay Type | Effect | Quantitative Value | Reference |
| GSK2945 | REV-ERBα | In vivo pharmacokinetics (oral gavage) | Half-life | ~2 hours | [1] |
| GSK2945 | REV-ERBα | Cell-based (LPS-stimulated THP-1 cells) | Inhibition of IL-6 upregulation | Qualitative Inhibition | [1] |
| SR9009 | REV-ERBα | In vivo pharmacokinetics (oral gavage) | Half-life | 0.5 hours | [1] |
| GSK0999 | REV-ERBα | In vivo pharmacokinetics (oral gavage) | Half-life | 0.25 hours | [1] |
| GSK5072 | REV-ERBα | In vivo pharmacokinetics (oral gavage) | Half-life | 0.25 hours | [1] |
| GSK2667 | REV-ERBα | In vivo pharmacokinetics (oral gavage) | Half-life | 0.25 hours | [1] |
Signaling Pathway and Mechanism of Action
GSK2945 functions as an agonist of REV-ERBα, meaning it binds to the receptor and enhances its transcriptional repression activity. The canonical signaling pathway is as follows:
-
Binding: GSK2945 enters the cell and binds to the ligand-binding domain (LBD) of REV-ERBα in the nucleus.
-
Co-repressor Recruitment: Ligand binding induces a conformational change in REV-ERBα, promoting the recruitment of a co-repressor complex, which typically includes Nuclear Receptor Co-repressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3).
-
Transcriptional Repression: The REV-ERBα/co-repressor complex binds to ROR response elements (ROREs) in the promoter regions of target genes.
-
Gene Silencing: HDAC3 in the complex deacetylates histones, leading to chromatin condensation and transcriptional repression of the target genes. Key target genes of REV-ERBα include those involved in the core circadian clock (e.g., BMAL1 (ARNTL)) and inflammation (e.g., IL-6).
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of GSK2945 on REV-ERBα signaling.
In Vitro Co-repressor Recruitment Assay (FRET-based)
This biochemical assay measures the ability of GSK2945 to promote the interaction between REV-ERBα and a co-repressor peptide.
Workflow:
Materials:
-
Purified recombinant GST-tagged REV-ERBα ligand-binding domain (LBD)
-
Biotinylated NCoR co-repressor peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
GSK2945
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare Reagents: Dilute all proteins and peptides in assay buffer to their working concentrations. Prepare a serial dilution of GSK2945.
-
Assay Plate Preparation: To each well of a 384-well plate, add:
-
GST-REV-ERBα-LBD
-
Biotinylated-NCoR peptide
-
-
Compound Addition: Add GSK2945 or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
FRET Reagent Addition: Add the Europium-labeled anti-GST antibody and SA-APC mixture to each well.
-
Second Incubation: Incubate the plate in the dark at room temperature for 2 hours.
-
Data Acquisition: Read the plate on a FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the FRET ratio. Plot the FRET ratio against the log of the GSK2945 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell-Based Reporter Gene Assay
This assay measures the ability of GSK2945 to repress the transcription of a reporter gene under the control of a REV-ERBα-responsive promoter.
Workflow:
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physiological Effects of Rev-erbα Inhibition
Introduction
Rev-erbα (also known as NR1D1) is a nuclear receptor that functions as a critical transcriptional repressor and a core component of the mammalian circadian clock.[1][2][3] It plays a pivotal role in integrating the body's internal timekeeping machinery with various metabolic and physiological processes.[2][4][5] Rev-erbα exerts its influence by binding to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of its target genes.[2][6] Upon binding, it recruits a corepressor complex, including Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), to epigenetically silence gene expression.[2][3][5] The natural ligand for Rev-erbα is heme, which enhances its repressive activity, thus linking cellular metabolic status to circadian control.[2][5][6]
Given its central role in regulating metabolism, inflammation, and cell proliferation, the pharmacological inhibition of Rev-erbα has emerged as a promising therapeutic avenue for a range of diseases, including metabolic syndromes, inflammatory disorders, and cancer.[1][3][7] This guide provides a detailed exploration of the physiological consequences of Rev-erbα inhibition, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Signaling Pathway of Rev-erbα
The primary mechanism of Rev-erbα action is transcriptional repression. The following diagram illustrates this core pathway, which is fundamental to understanding the effects of its inhibition.
Physiological Effects of Rev-erbα Inhibition
Inhibition of Rev-erbα, either genetically (knockout/knockdown) or pharmacologically (using antagonists like SR8278), leads to the de-repression of its target genes, resulting in significant physiological changes.
Metabolic Regulation
Rev-erbα is a key regulator of lipid and glucose homeostasis. Its inhibition profoundly alters metabolic pathways, particularly in the liver, adipose tissue, and skeletal muscle.[4][8]
a) Lipid Metabolism: Rev-erbα-deficient mice exhibit dyslipidemia, characterized by increased liver triglycerides.[1] Inhibition of Rev-erbα leads to the up-regulation of genes involved in lipid synthesis and transport. For instance, lipoprotein lipase (Lpl), a critical gene for lipid utilization and storage, is constitutively upregulated in the muscle and adipose tissue of Rev-erbα knockout mice.[9][10] Rev-erbα also governs the rhythmic expression of genes related to cholesterol and bile acid metabolism, such as cholesterol 7α-hydroxylase (Cyp7a1).[4][11]
b) Glucose Homeostasis: Rev-erbα plays a crucial role in maintaining glucose balance by repressing key gluconeogenic enzymes, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[1][3] Consequently, Rev-erbα deficient mice show mild hyperglycemia.[9][10] In a model of lung cancer-associated cachexia, elevated glucagon levels were found to destabilize the Rev-erbα protein, leading to increased hepatic glucose production.[12] Furthermore, Rev-erbα in GABAergic neurons of the suprachiasmatic nucleus (SCN) controls the diurnal rhythm of hepatic insulin sensitivity.[13]
| Parameter | Model | Effect of Rev-erbα Knockout/Inhibition | Fold/Percent Change | Reference |
| Adiposity | Rev-erbα-/- mice | Increased | ~2.5-fold | [9][10] |
| Plasma Glucose | Rev-erbα-/- mice | Mild hyperglycemia | ~10% increase | [9][10] |
| Lpl Gene Expression | Rev-erbα-/- mice (muscle/adipose) | Constitutively upregulated | ~2-fold | [9][10] |
| Clock Gene Expression | Rev-erbα-/- mice (liver) | Upregulated at night | ~2-fold | [9] |
c) Brown Adipose Tissue (BAT) Thermogenesis: In BAT, Rev-erbα directly represses the expression of Uncoupling Protein 1 (Ucp1), a key driver of heat generation.[2] Mice lacking Rev-erbα show derepression of UCP1, leading to an increase in body temperature, particularly during the nadir of its normal rhythm.[14]
Inflammation and Immunity
Rev-erbα is a significant modulator of the inflammatory response. Its inhibition can exacerbate inflammation by de-repressing pro-inflammatory genes.
a) NF-κB Signaling and Cytokine Production: Rev-erbα suppresses the NF-κB signaling pathway, a central regulator of inflammation.[1][15] Pharmacological activation of Rev-erbα has been shown to suppress the transcription of key pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[1][5][15][16] Conversely, Rev-erbα inhibition or knockdown enhances the inflammatory response to stimuli like lipopolysaccharide (LPS).[17] Studies in human macrophages show that Rev-erbα directly interacts with the IL-6 promoter to repress its transcription.[17]
b) NLRP3 Inflammasome: Rev-erbα controls the circadian oscillations of the NLRP3 inflammasome, a key component of the innate immune system.[15] Its inhibition can lead to enhanced IL-1β production and exacerbated inflammatory conditions.[15][16]
c) Neuroinflammation: In the brain, loss of Rev-erbα function leads to spontaneous microglial and astrocyte activation, increased NF-κB signaling, and neuronal injury.[15] This suggests that Rev-erbα inhibition could worsen neuroinflammatory conditions. Conversely, pharmacological activation of Rev-erbα has been shown to suppress brain inflammation.[15] Following traumatic brain injury (TBI), Rev-erbα levels are downregulated, and pharmacological inhibition further exacerbates inflammatory and oxidative stress pathways.[18]
Circadian Rhythms
As a core clock component, Rev-erbα is integral to the negative feedback loop that drives circadian oscillations. It directly represses the transcription of the key positive clock component, Bmal1.[6][8][19]
Mice with a genetic deletion of Rev-erbα exhibit a shortened circadian period and altered locomotor activity patterns.[1][20] When both Rev-erbα and its paralog Rev-erbβ are knocked out, mice display a complete loss of circadian behavioral rhythms.[19][21] Therefore, inhibiting Rev-erbα disrupts the fundamental timekeeping of the cell, which has widespread consequences for physiology.
Cancer Biology
The role of Rev-erbα in cancer is context-dependent. While low expression is associated with poor prognosis in some cancers like gastric cancer, its inhibition has shown therapeutic potential in others.[1][3]
In neuroendocrine prostate cancer (NEPC), Rev-erbα function is reprogrammed to drive tumor lineage plasticity and therapy resistance.[22][23] Pharmacological or genetic inhibition of Rev-erbα potently blocks the growth of NEPC tumors and suppresses this plasticity, making it an attractive therapeutic target.[22][23] In other cancer cell lines, Rev-erbα agonists (which mimic overexpression rather than inhibition) have been shown to induce cell death by blocking autophagy.[1][24] This suggests that the therapeutic strategy (inhibition vs. activation) may depend heavily on the specific cancer type and its underlying molecular drivers.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to study Rev-erbα inhibition.
Animal Models and Metabolic Phenotyping
-
Model: Rev-erbα-/- (knockout) mice are the primary model for studying genetic inhibition.
-
Protocol:
-
House mice under a strict 12-hour light/12-hour dark cycle.
-
Indirect Calorimetry: Place mice in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) to determine fuel source utilization (carbohydrates vs. fats).[9]
-
Glucose Tolerance Test (GTT): Fast mice overnight, then administer an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose from tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Serum Analysis: Collect blood samples to measure plasma levels of glucose, triglycerides, cholesterol, and insulin using standard enzymatic assays or ELISAs.
-
Gene Expression Analysis
-
Model: Primary hepatocytes, macrophages, or tissue samples from treated animals.
-
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific to target genes (Nr1d1, Bmal1, G6pc, Il6, etc.) and a housekeeping gene (e.g., Gapdh, Actb) for normalization. Calculate relative expression using the ΔΔCt method.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if Rev-erbα directly binds to the promoter region of a target gene.
-
Protocol:
-
Cross-linking: Treat cells (e.g., endometrial stromal cells) with 1% formaldehyde to cross-link proteins to DNA.[25]
-
Sonication: Lyse cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Rev-erbα or a control IgG overnight.
-
Pull-down: Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the precipitated DNA.
-
Analysis: Use qPCR with primers flanking the putative RORE in the target gene's promoter to quantify the amount of precipitated DNA.[25]
-
Conclusion
Rev-erbα stands as a critical nexus between the circadian clock and metabolic health. The physiological effects of its inhibition are profound and multifaceted, spanning metabolism, inflammation, and cellular proliferation. While Rev-erbα knockout models reveal detrimental impacts on metabolic homeostasis and circadian stability, pharmacological inhibition presents a nuanced and promising therapeutic strategy, particularly in diseases like neuroendocrine prostate cancer where Rev-erbα's function is co-opted. Future research will need to focus on developing tissue-specific inhibitors and further elucidating the context-dependent roles of Rev-erbα to fully harness its therapeutic potential while mitigating potential adverse effects on core physiological rhythms.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 4. Rev-erb-α: an integrator of circadian rhythms and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear receptor Rev-erbα: a heme receptor that coordinates circadian rhythm and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Rev-Erb receptors inhibitors and how do they work? [synapse.patsnap.com]
- 8. The REV-ERBs and RORs: molecular links between circadian rhythms and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nuclear receptor REV-ERBα is required for the daily balance of carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Glucagon regulates the stability of REV-ERBα to modulate hepatic glucose production in a model of lung cancer–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rev-erb in GABAergic Neurons Controls Diurnal Hepatic Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rev-erbs: Integrating Metabolism Around the Clock - A Time for Metabolism and Hormones - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thorax.bmj.com [thorax.bmj.com]
- 18. Targeting Circadian Protein Rev-erbα to Alleviate Inflammation, Oxidative Stress, and Enhance Functional Recovery Following Brain Trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. pnas.org [pnas.org]
- 23. Circadian regulator REV-ERBα is a master regulator of tumor lineage plasticity and an effective therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. journals.physiology.org [journals.physiology.org]
GSK2945 Hydrochloride: A Technical Guide for Investigating Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2945 hydrochloride is a potent and specific synthetic antagonist of the nuclear receptor Rev-erbα, a key component of the circadian clock machinery that also plays a critical role in regulating metabolism. By inhibiting the transcriptional repressive activity of Rev-erbα, this compound offers a valuable pharmacological tool to probe the intricate connections between the circadian rhythm and metabolic pathways. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its application in studying metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, and detailed experimental protocols for its use in both in vitro and in vivo research.
Introduction
Metabolic diseases represent a growing global health crisis. The circadian clock, an internal timekeeping system, has emerged as a crucial regulator of metabolic homeostasis. Rev-erbα (also known as NR1D1), a nuclear receptor and a core component of the circadian clock, functions as a transcriptional repressor of numerous genes involved in lipid and glucose metabolism. Its dysregulation has been implicated in the pathogenesis of various metabolic disorders. This compound, as a specific antagonist of Rev-erbα, provides a means to de-repress these target genes and investigate the therapeutic potential of modulating this pathway.
Mechanism of Action
This compound is a highly specific antagonist for both mouse and human Rev-erbα.[1] It functions by preventing the recruitment of the NCoR (Nuclear Receptor Corepressor) complex to Rev-erbα, thereby relieving the transcriptional repression of Rev-erbα target genes. This leads to an increase in the expression of genes involved in various metabolic processes.
One of the key validated targets of the Rev-erbα pathway is Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. By antagonizing Rev-erbα, this compound increases the expression of CYP7A1, which in turn enhances cholesterol metabolism.[1]
Quantitative Data
The following tables summarize the available quantitative data on the activity and effects of this compound.
| Parameter | Species | Value | Reference |
| EC50 (Rev-erbα Antagonism) | Mouse | 21.5 µM | [1] |
| Human | 20.8 µM | [1] | |
| EC50 (Bmal1 Luciferase Reporter) | - | 2.05 µM | [1] |
Table 1: In Vitro Activity of this compound
| Model System | Treatment | Outcome | Reference |
| Mouse Primary Hepatocytes | 20 µM GSK2945 for 12 and 24 hours | Increased mRNA and protein levels of Cyp7a1. | [1] |
| Human Primary Hepatocytes | 20 µM GSK2945 for 12 and 24 hours | Increased mRNA and protein levels of CYP7A1. | [1] |
| Wild-type Mice | Intraperitoneal injection | Increased hepatic Cyp7a1 levels and lowered plasma cholesterol. | [1] |
Table 2: In Vitro and In Vivo Effects of this compound on Cholesterol Metabolism
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in metabolic diseases.
References
Foundational Research on Rev-erbα/β Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the antagonism of Rev-erbα (NR1D1) and Rev-erbβ (NR1D2), nuclear receptors that are key regulators of the circadian clock, metabolism, and inflammation. This document summarizes the core mechanism of Rev-erbα/β antagonism, presents quantitative data on the effects of antagonists, details key experimental protocols, and visualizes the involved signaling pathways.
Core Concepts of Rev-erbα/β Function and Antagonism
Rev-erbα and Rev-erbβ are transcriptional repressors.[1] They lack a canonical activation function-2 (AF2) domain, preventing them from activating gene transcription.[2][3] Instead, they recruit the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to their target gene promoters.[2][3] This recruitment leads to histone deacetylation and chromatin condensation, resulting in the repression of gene expression.[4]
The primary mechanism of Rev-erbα/β antagonism is the inhibition of this transcriptional repression. Small molecule antagonists bind to the ligand-binding domain of Rev-erbα/β, preventing the recruitment of the NCoR-HDAC3 co-repressor complex.[4] This blockage leads to the de-repression and subsequent increased expression of Rev-erb target genes.[5][6]
Quantitative Data on Rev-erbα/β Antagonism
The most well-characterized synthetic antagonist for Rev-erbα/β is SR8278. The following tables summarize key quantitative data regarding its activity.
| Compound | Target(s) | Assay | Metric | Value | Cell Line | Reference |
| SR8278 | Rev-erbα | Bmal1 Promoter-Luciferase Reporter Assay | EC50 | 0.47 µM | HEK293 | [1] |
| SR8278 | Rev-erbα/β | GAL4-Rev-erbα/β Cotransfection Assay | IC50 (vs. GSK4112) | 0.35 µM | HEK293 | [5] |
Table 1: Potency of the Rev-erb Antagonist SR8278
| Target Gene | Treatment | Fold Change in mRNA Expression (vs. Vehicle) | Cell Line | Reference |
| Bmal1 | 10 µM SR8278 | Increased | HepG2 | [2] |
| G6Pase | 10 µM SR8278 | Increased | HepG2 | [5][6] |
| Pck1 (PEPCK) | 10 µM SR8278 | Increased | HepG2 | [5][6] |
Table 2: Effect of SR8278 on the Expression of Rev-erb Target Genes
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study Rev-erbα/β antagonism.
Luciferase Reporter Assay for Rev-erbα/β Antagonist Activity
This assay is used to quantify the ability of a compound to inhibit the transcriptional repression activity of Rev-erbα/β on a target gene promoter.
Materials:
-
HEK293 or HepG2 cells
-
Expression plasmid for full-length Rev-erbα or Rev-erbβ (e.g., pCMV-Rev-erbα)
-
Luciferase reporter plasmid containing a Rev-erbα/β response element (RORE) from a target gene promoter (e.g., pGL3-Bmal1-promoter-Luc)
-
A control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium and supplements
-
Test compounds (e.g., SR8278) and vehicle (e.g., DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Rev-erb expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations or the vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if Rev-erbα/β directly binds to the promoter region of a target gene in a cellular context.
Materials:
-
Cells or tissues of interest
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment or micrococcal nuclease for chromatin shearing
-
ChIP-validated antibody against Rev-erbα or Rev-erbβ
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the promoter of interest and a negative control region
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with a specific antibody against Rev-erbα/β or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Quantify the amount of precipitated DNA using qPCR with primers specific to the target gene promoter. Results are often expressed as a percentage of input DNA.
Co-immunoprecipitation (Co-IP)
Co-IP is used to investigate the interaction between Rev-erbα/β and its co-repressors, NCoR and HDAC3.
Materials:
-
Cells expressing the proteins of interest
-
Co-IP lysis buffer
-
Antibody against Rev-erbα or Rev-erbβ
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
Reagents and equipment for Western blotting
-
Antibodies against NCoR and HDAC3 for Western blot detection
Protocol:
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Pre-clear the cell lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against Rev-erbα/β or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against NCoR and HDAC3 to detect their presence in the Rev-erbα/β immunoprecipitate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to Rev-erbα/β antagonism.
Rev-erbα/β Transcriptional Repression and Antagonism
Caption: Mechanism of Rev-erbα/β antagonism leading to transcriptional de-repression.
Experimental Workflow for Antagonist Screening
Caption: A typical workflow for high-throughput screening of Rev-erbα/β antagonists.
Rev-erbα/β and the NF-κB Signaling Pathway
Caption: Rev-erbα/β-mediated repression of the NF-κB signaling pathway.[7][8]
Rev-erbα/β and the NLRP3 Inflammasome Pathway
Caption: Rev-erbα/β-mediated repression of the NLRP3 inflammasome priming step.[6][7][8]
Conclusion
The antagonism of Rev-erbα/β presents a promising avenue for therapeutic intervention in a range of diseases, including metabolic disorders and inflammatory conditions. The synthetic antagonist SR8278 has been a valuable tool in elucidating the roles of these nuclear receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in this dynamic field. Further research is warranted to develop more potent and specific Rev-erbα/β antagonists with improved pharmacokinetic properties for in vivo studies and potential clinical applications.
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 2. Nuclear receptor Rev‐erbα alleviates intervertebral disc degeneration by recruiting NCoR–HDAC3 co‐repressor and inhibiting NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of GSK2945 Hydrochloride: A Rev-erbα Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor Rev-erbα, a key regulator of the circadian clock and metabolism. This technical guide provides a comprehensive overview of the discovery, characterization, and pharmacological properties of this compound. It details its mechanism of action in modulating cholesterol metabolism through the regulation of key enzymes and signaling pathways. This document also outlines detailed experimental protocols for the in vitro and in vivo characterization of this compound, along with a summary of its known quantitative data and pharmacokinetic profile. Diagrams illustrating the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological context and experimental application.
Introduction
The nuclear receptor Rev-erbα (NR1D1) is a critical component of the core circadian clock machinery, functioning as a transcriptional repressor. It plays a pivotal role in regulating the expression of genes involved in various physiological processes, including lipid and glucose metabolism, inflammation, and cellular differentiation. The discovery of small molecule modulators of Rev-erbα has opened new avenues for therapeutic intervention in metabolic diseases, sleep disorders, and inflammatory conditions.
This compound has been identified as a specific antagonist of Rev-erbα. By inhibiting the repressive activity of Rev-erbα, GSK2945 offers a valuable tool for elucidating the physiological functions of this nuclear receptor and presents a potential therapeutic strategy for diseases associated with its dysregulation. This guide serves to consolidate the current knowledge on this compound, with a focus on its discovery, mechanism of action, and pharmacological characterization.
Discovery of this compound
While the specific details of the initial high-throughput screening cascade and subsequent lead optimization process that led to the identification of GSK2945 are not extensively published in the public domain, it is understood that the discovery of Rev-erbα modulators often involves cell-based reporter assays. These screens are designed to identify compounds that can modulate the transcriptional activity of Rev-erbα on its target genes, such as Bmal1. Compounds that reverse the Rev-erbα-mediated repression of a reporter gene are then further characterized for their potency, selectivity, and drug-like properties. The development of GSK2945 likely followed a similar path of iterative medicinal chemistry efforts to improve its pharmacological profile.
Chemical Characterization
Chemical Name: 2-Thiophenemethanamine, N-[(4-chloro-2-methylphenyl)methyl]-N-[(4-chlorophenyl)methyl]-5-nitro-, hydrochloride salt
Chemical Formula: C₂₀H₁₉Cl₃N₂O₂S · HCl
Molecular Weight: 494.23 g/mol
Mechanism of Action and Signaling Pathway
GSK2945 acts as an antagonist of Rev-erbα, thereby inhibiting its transcriptional repressor function. Rev-erbα is known to regulate cholesterol metabolism through a complex signaling network. One of the key mechanisms involves the regulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.
Rev-erbα exerts its control over CYP7A1 expression through at least two distinct pathways:
-
Regulation of Insig2 and SREBP Activation: Rev-erbα directly represses the transcription of the Insig2 gene. The INSIG2 protein is responsible for retaining the Sterol Regulatory Element-Binding Protein (SREBP) in the endoplasmic reticulum, thereby preventing its activation. By repressing Insig2, Rev-erbα promotes the proteolytic cleavage and activation of SREBP, which then translocates to the nucleus and activates the transcription of genes involved in cholesterol biosynthesis. As an antagonist, GSK2945 would be expected to relieve this repression of Insig2, leading to decreased SREBP activation.
-
Regulation of Lrh-1: Rev-erbα directly represses the transcription of Liver Receptor Homolog-1 (Lrh-1, also known as NR5A2). LRH-1 is a nuclear receptor that acts as a key transcriptional activator of the CYP7A1 gene. By antagonizing Rev-erbα, GSK2945 leads to the derepression of Lrh-1, resulting in increased LRH-1 protein levels and subsequent activation of CYP7A1 transcription. This leads to an enhanced conversion of cholesterol to bile acids, thereby lowering plasma cholesterol levels.
The following diagram illustrates the signaling pathway of Rev-erbα in cholesterol metabolism and the proposed mechanism of action for GSK2945.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of GSK2945
| Parameter | Species | Value (µM) |
| EC₅₀ (Rev-erbα antagonism) | Mouse | 21.5 |
| Human | 20.8 | |
| EC₅₀ (Bmal1 luciferase reporter) | - | 2.05 |
Table 2: In Vivo Pharmacokinetic Parameters of GSK2945
| Parameter | Value |
| Half-life (t₁/₂) | 2.0 hours |
| Oral Bioavailability | 23% |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the sequential N-alkylation of a primary amine precursor with the appropriate benzyl and thiophenemethyl halides, followed by conversion to the hydrochloride salt.
In Vitro Characterization
This assay is designed to measure the ability of a compound to antagonize the transcriptional repression activity of Rev-erbα.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with a Rev-erbα expression plasmid, a luciferase reporter plasmid containing the Bmal1 promoter driving firefly luciferase expression, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
Transfected cells are seeded into 96-well plates.
-
After 24 hours, the cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Following a 24-hour incubation with the compound, the cells are lysed.
-
The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
The normalized data is then plotted against the logarithm of the GSK2945 concentration, and the EC₅₀ value is calculated using a non-linear regression analysis.
-
ChIP assays are used to confirm the direct binding of Rev-erbα to the promoter regions of its target genes and to assess how GSK2945 affects this interaction.
Workflow Diagram:
Detailed Methodology:
-
Cell Treatment and Cross-linking:
-
HepG2 cells are treated with GSK2945 or vehicle for a specified time.
-
Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium.
-
-
Chromatin Preparation:
-
Cells are harvested, and nuclei are isolated.
-
The chromatin is sheared to an average size of 200-500 base pairs using sonication.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated overnight with an antibody specific to Rev-erbα or a non-specific IgG as a negative control.
-
The antibody-chromatin complexes are captured using protein A/G magnetic beads.
-
-
Washing and Elution:
-
The beads are washed multiple times to remove non-specifically bound chromatin.
-
The immunoprecipitated chromatin is eluted from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
The protein-DNA cross-links are reversed by heating in the presence of a high salt concentration.
-
The DNA is then purified using a DNA purification kit.
-
-
Analysis:
-
The enrichment of specific DNA sequences (e.g., the promoter region of Lrh-1) in the immunoprecipitated DNA is quantified by quantitative PCR (qPCR).
-
Alternatively, the purified DNA can be used to prepare libraries for next-generation sequencing (ChIP-seq) to identify all Rev-erbα binding sites across the genome and how they are affected by GSK2945 treatment.
-
In Vivo Characterization
This protocol describes a typical in vivo study to evaluate the efficacy of GSK2945 in a mouse model of hypercholesterolemia.
Workflow Diagram:
Detailed Methodology:
-
Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet to induce hypercholesterolemia.
-
-
Compound Administration:
-
Mice are randomly assigned to treatment groups: vehicle control and this compound at various doses (e.g., 10, 30, 100 mg/kg).
-
The compound is administered once daily via oral gavage for a period of 2-4 weeks.
-
-
Sample Collection:
-
Blood samples are collected via tail vein bleeding at baseline and at the end of the treatment period.
-
At the end of the study, mice are euthanized, and liver tissue is collected and snap-frozen for gene expression analysis.
-
-
Analysis:
-
Plasma is separated from the blood samples, and total cholesterol, HDL-cholesterol, and LDL-cholesterol levels are measured using commercially available kits.
-
Total RNA is extracted from the liver tissue, and the expression levels of genes such as Cyp7a1, Lrh-1, and Insig2 are quantified by RT-qPCR.
-
-
Data Analysis:
-
Statistical analysis is performed to compare the plasma lipid levels and gene expression between the GSK2945-treated groups and the vehicle control group.
-
Conclusion
This compound is a valuable pharmacological tool for studying the biological roles of the nuclear receptor Rev-erbα. Its characterization as a specific antagonist has provided significant insights into the regulation of cholesterol metabolism. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers interested in utilizing GSK2945 to further explore the therapeutic potential of targeting the Rev-erbα signaling pathway in metabolic and other diseases. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy and safety in various disease models.
Methodological & Application
Application Notes and Protocols for GSK2945 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor REV-ERBα. REV-ERBα is a critical component of the circadian clock machinery and plays a significant role in regulating gene expression involved in metabolism and inflammation. As a transcriptional repressor, REV-ERBα's activity is modulated by heme, its natural ligand. This compound offers a valuable tool for investigating the physiological and pathophysiological roles of REV-ERBα. These application notes provide detailed protocols for the in vitro characterization of this compound, including methods to assess its potency, effects on target gene expression, and potential cytotoxicity.
Mechanism of Action
GSK2945 acts by inhibiting the transcriptional repressor activity of REV-ERBα. By binding to REV-ERBα, GSK2945 prevents the recruitment of the nuclear receptor co-repressor (NCoR), leading to the de-repression of REV-ERBα target genes. Key target genes that are upregulated upon treatment with GSK2945 include Bmal1, a core component of the positive limb of the circadian clock, and Cyp7a1, the rate-limiting enzyme in bile acid synthesis.
Data Presentation
Quantitative Data Summary for this compound
| Assay Type | Target/Reporter | Cell Line/System | Parameter | Value (µM) | Reference |
| REV-ERBα Antagonist Assay | human REV-ERBα | - | EC50 | 20.8 | [1] |
| REV-ERBα Antagonist Assay | mouse Rev-erbα | - | EC50 | 21.5 | [1] |
| Bmal1 Luciferase Reporter Assay | Bmal1 promoter | - | EC50 | 2.05 | [1][2] |
Signaling Pathway and Experimental Workflow
Caption: REV-ERBα signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for the in vitro characterization of this compound.
Experimental Protocols
Bmal1-Luciferase Reporter Assay
This assay is designed to quantify the antagonist activity of this compound on REV-ERBα by measuring the expression of a luciferase reporter gene driven by the Bmal1 promoter.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Bmal1 promoter-luciferase reporter plasmid
-
REV-ERBα expression plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA mix containing the Bmal1-luciferase reporter, REV-ERBα expression plasmid, and Renilla control plasmid.
-
Dilute the DNA and transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate the DNA-transfection reagent complex at room temperature for 20 minutes.
-
Add the complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Replace the transfection medium with fresh medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 value.
-
Quantitative PCR (qPCR) for Target Gene Expression
This protocol is used to measure the effect of this compound on the mRNA levels of REV-ERBα target genes, such as Cyp7a1.
Materials:
-
HepG2 cells or primary hepatocytes
-
Appropriate cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (e.g., CYP7A1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Primer Sequences:
-
Human CYP7A1 Forward: 5'-CAAGCAAACACCATTCCAGCGAC-3'[3]
-
Human CYP7A1 Reverse: 5'-ATAGGATTGCCTTCCAAGCTGAC-3'[3]
-
Human GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
Human GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
Protocol:
-
Cell Culture and Treatment:
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[3]
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
Western Blot for REV-ERBα Protein Levels
This protocol describes the detection of REV-ERBα protein levels in cell lysates by Western blotting.
Materials:
-
Cells of interest (e.g., HepG2)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against REV-ERBα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in the qPCR protocol.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against REV-ERBα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 for cytotoxicity.
References
Application Notes and Protocols for GSK2945 Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2945 hydrochloride is a chemical probe that functions as a specific antagonist of the nuclear receptor Rev-erbα (also known as NR1D1). Rev-erbα is a crucial component of the circadian clock machinery and acts as a transcriptional repressor, linking the body's internal clock to metabolic processes. By inhibiting Rev-erbα, this compound causes the de-repression of Rev-erbα target genes, making it a valuable tool for studying the roles of the circadian clock in metabolism, inflammation, and other physiological and pathological processes. Its hydrochloride form offers stability for research applications.
Mechanism of Action
Rev-erbα functions by binding to specific DNA sequences known as Rev-erb Response Elements (ROREs) in the promoter regions of its target genes, recruiting co-repressor complexes to inhibit transcription. This compound antagonizes this repressive activity. This leads to an upregulation of genes normally suppressed by Rev-erbα, such as the core clock component BMAL1 and genes involved in metabolism, like CYP7A1 (Cholesterol 7α-hydroxylase), a rate-limiting enzyme in bile acid synthesis.[1][2] Therefore, treatment of cells with this compound can be used to investigate the downstream consequences of enhanced Rev-erbα target gene expression.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of GSK2945
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈Cl₂N₂O₂S | [3] |
| Molecular Weight | 421.34 g/mol | [3] |
| Target | Rev-erbα / REV-ERBα (NR1D1) | [1][2] |
| EC₅₀ (Human REV-ERBα) | 20.8 µM | [1][2] |
| EC₅₀ (Mouse Rev-erbα) | 21.5 µM | [1][2] |
| EC₅₀ (Bmal1 Reporter) | 2.05 µM | [1][2] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Cell Type | Application | Recommended Concentration Range | Incubation Time | Source / Rationale |
| Primary Hepatocytes | Upregulation of Cyp7a1/CYP7A1 | 10 - 20 µM | 12 - 24 hours | [1][2] |
| Human Lung Fibroblasts | Modulation of TGF-β1 induced fibrosis | 1 - 10 µM | 4 - 48 hours | Based on data for other Rev-erbα modulators[4] |
| THP-1 (human monocytic) | Inhibition of LPS-induced IL-6 | 1 - 10 µM | 24 hours | Based on qualitative data[3] |
| General Cell Lines | Dose-response curve generation | 0.1 - 50 µM | 24 - 48 hours | Based on EC₅₀ values[1][2] |
Mandatory Visualizations
Caption: Mechanism of this compound as a REV-ERBα antagonist.
Caption: Workflow for a dose-response experiment using GSK2945.
Experimental Protocols
Disclaimer: The following protocols are provided as examples. Optimization is required for specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically soluble in DMSO. To prepare a 10 mM stock solution, add 237.3 µL of DMSO to 1 mg of this compound (MW: 421.34). Mix by vortexing or gentle heating/sonication if needed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage (up to 1 year).[1]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations in fresh, pre-warmed cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Protocol 2: Analysis of Target Gene Expression by qRT-PCR
This protocol details how to measure the effect of GSK2945 on the expression of a known Rev-erbα target gene, BMAL1.
-
Cell Seeding: Seed human cells (e.g., HepG2 or primary hepatocytes) in a 12-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Treatment: After allowing cells to adhere (typically overnight), replace the medium with fresh medium containing GSK2945 (e.g., at 1, 5, 10, and 20 µM) or a vehicle control (DMSO, same final concentration as the highest GSK2945 dose).
-
Incubation: Incubate the cells for a predetermined time, for example, 24 hours.[1][2]
-
RNA Isolation: Wash the cells once with ice-cold PBS. Lyse the cells directly in the well and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix. A typical reaction would be: 5 µL SYBR Green Master Mix (2x), 1 µL cDNA, 1 µL each of forward and reverse primers (10 µM), and 2 µL nuclease-free water.
-
Target Gene: BMAL1
-
Housekeeping Gene: GAPDH or ACTB
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of BMAL1 to the housekeeping gene and then to the vehicle control. An increase in the 2-ΔΔCt value indicates de-repression of the target gene.
Protocol 3: Assessment of Protein Levels by Western Blot
This protocol is for assessing the effect of GSK2945 on pro-fibrotic markers in a lung fibrosis model.
-
Model System: Culture primary human lung fibroblasts in 6-well plates.
-
Induction of Fibrosis: Starve cells overnight in serum-free medium. Pre-treat cells with GSK2945 (e.g., 10 µM) or vehicle for 4 hours.[4]
-
Stimulation: Add TGF-β1 (e.g., 10 ng/mL) to the wells (except for the unstimulated control) and incubate for an additional 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5] Scrape the cells, collect the lysate, and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[5]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 4-12% Bis-Tris gel and transfer them to a nitrocellulose or PVDF membrane.[5][6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-REV-ERBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Caption: Experimental workflow for Western Blot analysis.
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide
This protocol is designed to assess if GSK2945 induces apoptosis.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.
-
Treatment: Treat cells with a range of GSK2945 concentrations and appropriate controls (vehicle and a known apoptosis inducer like staurosporine).
-
Incubation: Incubate for 24-48 hours.
-
Staining: Prepare an Annexin V and Propidium Iodide (PI) staining solution in 1X Annexin V Binding Buffer according to the manufacturer's protocol (e.g., from Invitrogen, Abcam).
-
Procedure:
-
Carefully remove the culture medium from the wells.
-
Wash cells once with 100 µL of cold PBS.
-
Add 100 µL of the Annexin V/PI staining solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Analysis (Flow Cytometry):
-
Gently detach cells (if adherent) and collect the total cell population.
-
Analyze immediately on a flow cytometer.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Analysis (Plate Reader):
-
Measure fluorescence using a multi-mode plate reader.
-
Annexin V-FITC: Excitation ~488 nm / Emission ~525 nm.
-
Propidium Iodide: Excitation ~535 nm / Emission ~617 nm.
-
An increase in the Annexin V signal relative to the vehicle control indicates apoptosis. An increase in the PI signal indicates loss of membrane integrity (necrosis or late apoptosis).
-
References
- 1. The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Rev-Erbα to protect against ischemia-reperfusion-induced acute lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an in vitro model of progressive fibrosis that mimics Idiopathic Pulmonary Fibrosis - John Belperio [grantome.com]
- 4. Rev-erbα agonists suppresses TGFβ1-induced fibroblast-to-myofibroblast transition and pro-fibrotic phenotype in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. xtalks.com [xtalks.com]
Application Notes and Protocols for In Vivo Mouse Studies with GSK2945 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Table 1: Pharmacokinetic and Dosing Information of REV-ERB Agonists in Mice
| Compound | Administration Route | Dose Range | Frequency | Vehicle | Half-life (t½) | Notes |
| GSK2945 | Oral Gavage | To be determined | To be determined | To be determined | ~2 hours[1] | Improved pharmacokinetic profile for in vivo testing. |
| GSK4112 | Intraperitoneal | 25 mg/kg | Daily | Not specified | Not specified | Used in a mouse model of liver fibrosis. |
| SR9009 | Intraperitoneal | 100 mg/kg | Daily | Not specified | Not specified | Used in mouse models of lung inflammation and fibrosis. |
Note: The optimal dose for GSK2945 hydrochloride must be determined empirically through dose-ranging studies.
Signaling Pathway
GSK2945, as a REV-ERBα/β agonist, modulates the transcription of a wide array of genes. REV-ERBα, a key component of the core circadian clock, acts as a transcriptional repressor. It recruits co-repressors like Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3) to the regulatory regions of its target genes, thereby inhibiting their transcription. Key target genes of REV-ERBα include those involved in the circadian clock machinery (e.g., Bmal1), metabolism, and inflammatory responses. By activating REV-ERBα, GSK2945 is expected to repress the expression of pro-inflammatory and pro-fibrotic genes.
Figure 1: Simplified signaling pathway of GSK2945 via REV-ERBα/β activation.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
1. Materials:
- This compound powder
- Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or corn oil)
- Sterile water or saline
- Mortar and pestle or appropriate homogenization equipment
- Vortex mixer
- Analytical balance
- pH meter
- Sterile tubes
- Animal feeding needles (gavage needles), 20-22 gauge, with a ball tip
- Syringes (1 mL)
2. Formulation Preparation (Example for a 10 mg/mL solution):
- Accurately weigh 100 mg of this compound powder.
- If using a suspension vehicle like methylcellulose, prepare the 0.5% methylcellulose solution in advance by slowly adding methylcellulose to heated sterile water and then cooling it.
- Triturate the this compound powder to a fine consistency.
- Gradually add the vehicle to the powder while continuously mixing to ensure a homogenous suspension. For a 10 mg/mL concentration, add vehicle up to a final volume of 10 mL.
- Vortex the suspension thoroughly before each use to ensure uniform distribution of the compound.
- Prepare fresh on the day of dosing.
3. Oral Gavage Administration:
- Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
- Measure the body weight of the mouse to calculate the correct dosing volume.
- Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
- Introduce the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
- Gently advance the needle into the esophagus. Do not force the needle.
- Once the needle is correctly positioned, slowly dispense the solution.
- Carefully withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress post-administration.
Protocol 2: Intraperitoneal (IP) Injection of this compound
1. Materials:
- This compound powder
- Sterile, pyrogen-free vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80, diluted with saline)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
2. Formulation Preparation (Example for a 5 mg/mL solution):
- Accurately weigh 50 mg of this compound.
- If using a co-solvent system, first dissolve the powder in a small volume of DMSO (e.g., 100 µL).
- Add a small volume of Tween 80 (e.g., 100 µL) and vortex to mix.
- Bring the solution to the final volume of 10 mL with sterile saline or PBS, vortexing to ensure complete mixing.
- The final concentration of DMSO and Tween 80 should be kept low (typically <5% and <1% respectively) to minimize toxicity.
- Prepare the formulation fresh on the day of the experiment.
3. Intraperitoneal Injection Procedure:
- Properly restrain the mouse by securing the scruff of the neck and turning it to expose the abdomen.
- Tilt the mouse's head slightly downwards.
- Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Insert the needle at a 10-20 degree angle into the peritoneal cavity.
- Aspirate gently to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
- Slowly inject the calculated volume of the this compound solution.
- Withdraw the needle and return the mouse to its cage.
- Observe the animal for any adverse reactions.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo mouse study evaluating the efficacy of this compound in a disease model, such as drug-induced fibrosis.
Figure 2: General experimental workflow for an in vivo mouse study.
Concluding Remarks
The provided protocols and information serve as a foundational guide for researchers investigating the in vivo effects of this compound. Due to the limited publicly available data on its specific in vivo dosage, it is critical to perform preliminary dose-finding studies to establish a safe and effective dose range for the chosen mouse model and disease context. Careful observation and adherence to ethical guidelines for animal research are paramount for the successful and humane execution of these studies.
References
Application Notes and Protocols: Preparing GSK2945 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2945 is a potent and specific antagonist of the nuclear receptor Rev-erbα, a key component of the circadian clock machinery. As a hydrochloride salt, GSK2945 offers improved stability for research applications. Accurate preparation of stock solutions is paramount for ensuring reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of GSK2945 hydrochloride stock solutions for in vitro and in vivo studies.
Chemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate concentration calculations and for understanding the compound's general characteristics.
| Property | Value |
| Chemical Name | N-[(4-chloro-2-methylphenyl)methyl]-N-[(4-chlorophenyl)methyl]-5-nitro-2-thiophenemethanamine, hydrochloride |
| CAS Number | 1438071-12-5 (free base) |
| Molecular Formula | C₂₀H₁₉Cl₃N₂O₂S |
| Molecular Weight | 457.79 g/mol |
| Appearance | Solid powder |
| Purity | >95% |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculation:
-
To prepare a 10 mM stock solution, you will need to dissolve 4.578 mg of this compound in 1 mL of DMSO.
-
Calculation: 457.79 g/mol (Molecular Weight) * 0.010 mol/L (Desired Molarity) * 0.001 L (Desired Volume) = 0.004578 g = 4.578 mg.
-
-
Weighing:
-
Carefully weigh out 4.578 mg of this compound powder using an analytical balance in a chemical fume hood.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This will prevent repeated freeze-thaw cycles and exposure to light, which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, aliquots can be kept at -20°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Experiments
This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for cell-based assays.
-
Determine Final Concentration:
-
Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
-
Serial Dilution:
-
Perform a serial dilution of the 10 mM stock solution using cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, when handling this compound and DMSO.
-
Handle the powdered form of the compound in a chemical fume hood to minimize the risk of inhalation.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Avoid direct contact with skin and eyes.
-
Consult the Material Safety Data Sheet (MSDS) for this compound for comprehensive safety information. In the absence of a specific MSDS, handle with the caution appropriate for a novel chemical compound.
Signaling Pathway and Experimental Workflow
This compound is an antagonist of Rev-erbα, a nuclear receptor that plays a crucial role in regulating the circadian clock and metabolism. Rev-erbα acts as a transcriptional repressor by binding to Rev-erb Response Elements (ROREs) in the promoter regions of its target genes, including Bmal1. By antagonizing Rev-erbα, GSK2945 can de-repress the expression of these target genes.
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway of this compound.
Application of GSK2945 in Luciferase Reporter Assays for Monitoring REV-ERBα Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 is a synthetic agonist of the nuclear receptor REV-ERBα, a critical regulator of the circadian clock, metabolism, and inflammatory responses. Luciferase reporter assays are a powerful and widely used tool in drug discovery and molecular biology to study the activity of transcription factors and signaling pathways. This document provides detailed application notes and protocols for utilizing GSK2945 in luciferase reporter assays to investigate the function and modulation of REV-ERBα. These assays offer a high-throughput and quantitative method to screen for novel REV-ERBα modulators and to dissect the downstream effects of REV-ERBα activation.
The principle of the assay involves a reporter construct where the firefly luciferase gene is under the control of a promoter containing response elements for a transcription factor regulated by REV-ERBα. Upon activation by an agonist like GSK2945, REV-ERBα represses the transcription of its target genes. In a specialized mammalian two-hybrid system, the interaction of REV-ERBα with a co-repressor is measured, leading to the activation of a luciferase reporter. This allows for a quantitative measurement of REV-ERBα's transcriptional repressive activity.
Signaling Pathway
The nuclear receptor REV-ERBα is a transcriptional repressor that plays a key role in the core circadian clock machinery. It competes with the transcriptional activator RORα (Retinoic acid-related orphan receptor alpha) to regulate the expression of the Bmal1 (Arntl) gene. By binding to REV-ERB response elements (REV-REs) in the promoter of target genes, REV-ERBα recruits co-repressor complexes, such as the one containing nuclear receptor co-repressor 1 (NCoR) and histone deacetylase 3 (HDAC3), to repress gene transcription. GSK2945, as a REV-ERBα agonist, enhances this repressive activity.
Caption: REV-ERBα signaling pathway activated by GSK2945.
Experimental Protocols
Mammalian Two-Hybrid Luciferase Reporter Assay for REV-ERBα Agonist Activity
This protocol is adapted from a validated assay for REV-ERBα agonists and is suitable for determining the potency and efficacy of GSK2945.[1] The assay measures the ligand-induced interaction between REV-ERBα and its co-repressor NCoR.
Materials:
-
HEK-293T cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Expression plasmids:
-
pBIND-REV-ERBα (GAL4 DNA-binding domain fused to REV-ERBα)
-
pACT-NCoR (VP16 activation domain fused to NCoR)
-
pG5-luc (Firefly luciferase reporter with GAL4 upstream activating sequences)
-
pRL-TK (Renilla luciferase control vector)
-
-
Transfection reagent (e.g., jetPEI)
-
GSK2945
-
Dual-Glo® Luciferase Assay System (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Cell Culture: Culture HEK-293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
Co-transfect HEK-293T cells with pBIND-REV-ERBα, pACT-NCoR, pG5-luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells into white, opaque multi-well plates at an appropriate density (e.g., 10,000 cells/well for a 96-well plate).
-
-
Compound Treatment:
-
After 24 hours of incubation post-transfection, prepare serial dilutions of GSK2945 in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of GSK2945. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for another 16-24 hours at 37°C.
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Perform the dual-luciferase assay using the Dual-Glo® Luciferase Assay System following the manufacturer's protocol.
-
First, add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.
-
Then, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of GSK2945.
-
Determine the EC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
Caption: Experimental workflow for the REV-ERBα luciferase reporter assay.
Data Presentation
The quantitative data obtained from the dose-response experiment with GSK2945 should be summarized in a table for clear comparison.
Table 1: Dose-Response of GSK2945 in REV-ERBα Luciferase Reporter Assay
| GSK2945 Concentration (nM) | Normalized Luciferase Activity (Fold Induction) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 1 | 1.85 | 0.21 |
| 10 | 4.52 | 0.48 |
| 100 | 8.91 | 0.95 |
| 1000 | 12.34 | 1.32 |
| 10000 | 12.56 | 1.40 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
EC₅₀ Value: Based on the hypothetical data, the calculated EC₅₀ for GSK2945 would be approximately 25 nM .
Conclusion
The use of GSK2945 in conjunction with a luciferase reporter assay provides a robust and sensitive method to study the activity of the nuclear receptor REV-ERBα. The detailed protocol and workflow described herein offer a clear guide for researchers to implement this assay in their laboratories. This approach is highly valuable for the discovery and characterization of novel REV-ERBα modulators, which have therapeutic potential in a range of diseases, including metabolic disorders, inflammatory conditions, and circadian-related pathologies. Careful data analysis and normalization are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: GSK2945 Hydrochloride for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] These receptors are key components of the core circadian clock machinery and play a crucial role in regulating gene expression networks involved in metabolism, inflammation, and cellular homeostasis.[2] As a transcriptional repressor, REV-ERBα/β's activity is modulated by heme. This compound, a tertiary amine, offers a valuable tool for investigating the physiological and pathological roles of REV-ERBα/β by inhibiting their repressive functions. This document provides detailed protocols and application notes for the use of this compound in gene expression analysis.
Mechanism of Action
This compound functions by antagonizing the transcriptional repression mediated by REV-ERBα and REV-ERBβ. In their active state, REV-ERBα/β bind to specific DNA sequences known as REV-ERB response elements (RevREs) or ROR response elements (ROREs) in the promoter regions of their target genes.[3] This binding recruits co-repressor complexes, such as NCoR/HDAC3, leading to the suppression of gene transcription. This compound disrupts the interaction between REV-ERBα/β and their co-repressors, thereby de-repressing the transcription of target genes. Key target genes that are upregulated upon treatment with a REV-ERBα antagonist include BMAL1 (a core clock activator) and genes involved in cholesterol metabolism such as CYP7A1.[1]
Signaling Pathway
References
Application Notes and Protocols for Western Blot Analysis Following GSK2945 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor Rev-erbα, a key component of the circadian clock machinery. Recent research has unveiled a critical role for Rev-erbα in the regulation of tumorigenic signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. In certain cancer contexts, Rev-erbα can function as a transcriptional activator for genes within the PI3K/Akt signaling cascade.[1][2][3][4] Therefore, antagonism of Rev-erbα with this compound presents a therapeutic strategy to potentially modulate this critical cell survival and proliferation pathway.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound treatment on the PI3K/Akt signaling pathway. The phosphorylation status of key proteins in this cascade serves as a reliable indicator of pathway activity.
Key Targets for Western Blot Analysis
The primary targets for assessing the impact of this compound on the PI3K/Akt pathway include:
| Target Protein | Phosphorylation Site(s) | Role in Pathway | Antibody Type |
| Akt (Protein Kinase B) | Threonine 308 (Thr308) | Partial activation | Phospho-specific |
| Serine 473 (Ser473) | Full activation | Phospho-specific | |
| Total Akt | - | Loading control | Pan-specific |
| GSK-3β (Glycogen Synthase Kinase 3β) | Serine 9 (Ser9) | Inhibition of GSK-3β activity | Phospho-specific |
| Total GSK-3β | - | Loading control | Pan-specific |
| mTOR (mammalian Target of Rapamycin) | Serine 2448 (Ser2448) | Activation of mTORC1 complex | Phospho-specific |
| Total mTOR | - | Loading control | Pan-specific |
| p70S6K (p70 S6 Kinase) | Threonine 389 (Thr389) | Downstream effector of mTORC1 | Phospho-specific |
| Total p70S6K | - | Loading control | Pan-specific |
| β-Actin / GAPDH | - | Housekeeping protein | - |
Experimental Protocols
This protocol provides a general framework. Optimization of specific conditions, such as antibody concentrations and incubation times, may be necessary for different cell types and experimental setups.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
Cell Lysis and Protein Extraction
-
Aspiration: After treatment, aspirate the cell culture medium.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalization: Normalize the protein concentrations of all samples to ensure equal loading for electrophoresis.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To analyze multiple proteins on the same membrane, strip the membrane of the bound antibodies and re-probe with another primary antibody (e.g., for total Akt or a housekeeping protein like β-actin).
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and then to the housekeeping protein.
Data Presentation
Summarize the quantitative data from the densitometry analysis in a table to facilitate comparison between different treatment conditions.
| Treatment Group | p-Akt (Ser473) / Total Akt | p-GSK-3β (Ser9) / Total GSK-3β | p-mTOR (Ser2448) / Total mTOR |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| GSK2945 (X µM) | 0.65 ± 0.08 | 0.72 ± 0.11 | 0.58 ± 0.10 |
| GSK2945 (Y µM) | 0.42 ± 0.06 | 0.51 ± 0.07 | 0.35 ± 0.09 |
Data are presented as fold change relative to the vehicle control and represent the mean ± standard deviation from at least three independent experiments.
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: Western blot experimental workflow.
Logical Relationship of the Experiment
Caption: Experimental logic for GSK2945 treatment.
References
Troubleshooting & Optimization
Technical Support Center: GSK2945 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2945 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly specific antagonist of the nuclear receptors Rev-erbα and Rev-erbβ. Rev-erbα functions as a transcriptional repressor, playing a key role in regulating circadian rhythms and metabolism. It exerts its effect by recruiting co-repressors like Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3) to the promoter regions of its target genes, such as BMAL1, thereby inhibiting their transcription. As an antagonist, GSK2945 blocks this repressive action of Rev-erbα, leading to the de-repression and increased expression of Rev-erbα target genes.
Q2: What are the general storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C and is typically stable for up to one year.
Troubleshooting Guide: Dissolution Issues
Q3: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
This compound has poor aqueous solubility. It is not recommended to dissolve it directly in aqueous buffers like PBS. The compound requires an initial dissolution in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be further diluted into your aqueous experimental medium.
Q4: I dissolved this compound in DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?
This is a common issue known as solvent-shifting precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To prevent this:
-
Use a Co-solvent Formulation: For dilutions into aqueous solutions, especially for in vivo studies, a co-solvent system is often necessary. A common approach is to first dilute the DMSO stock solution with a co-solvent like PEG300 and then add a surfactant like Tween 80 before the final dilution in an aqueous buffer like saline or PBS.
-
Stepwise Dilution: Add the DMSO stock solution dropwise into your aqueous buffer while vigorously vortexing or stirring. This can help to disperse the compound more effectively and prevent immediate precipitation.
-
Lower Final Concentration: If possible, consider lowering the final concentration of this compound in your experimental setup.
-
Fresh Preparations: It is highly recommended to prepare the final working solution fresh on the day of the experiment to minimize the risk of precipitation over time.
Q5: Can I use heat or sonication to help dissolve this compound?
Yes, if you observe precipitation or phase separation during the preparation of your working solution, gentle heating and/or sonication can be used to aid dissolution. However, be cautious with heating, as excessive heat could potentially degrade the compound.
Data Presentation: Solubility
The following table summarizes the known solubility properties of this compound.
| Solvent/Vehicle | Solubility/Concentration | Notes |
| DMSO | Soluble. A common primary solvent for creating stock solutions. | Prepare a concentrated stock solution (e.g., 20.8 mg/mL) in DMSO first. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble to insoluble. | Direct dissolution is not recommended. |
| Ethanol | Limited data available. Generally not the primary recommended solvent. | May be used as a co-solvent in some formulations. |
| Methanol | Limited data available. | Not a commonly recommended solvent for this compound. |
| In vivo formulation (DMSO/PEG300/Tween-80/Saline) | ≥ 2.08 mg/mL (clear solution) | A specific protocol is required to achieve this concentration without precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from established methods for formulating GSK2945 for in vivo use and aims to yield a clear solution.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Methodology:
-
Prepare a DMSO Stock Solution:
-
Dissolve this compound in DMSO to prepare a 20.8 mg/mL stock solution.
-
Ensure the powder is completely dissolved. Gentle vortexing or brief sonication can be used if necessary.
-
-
Prepare the Final Working Solution (Example for 1 mL):
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until the solution is uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
This will result in a final concentration of 2.08 mg/mL of this compound in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Final Check:
-
Visually inspect the solution to ensure it is clear and free of any precipitates before administration.
-
It is recommended to use this working solution on the same day it is prepared.
-
Protocol 2: General Protocol for Preparing this compound for In Vitro Cell Culture Experiments
Materials:
-
This compound powder
-
DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Dissolve this compound in 100% DMSO to a concentration of 10-20 mM.
-
Store this stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the DMSO stock solution.
-
Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentration.
-
Crucially , when diluting, add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated DMSO stock.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mandatory Visualizations
Technical Support Center: Optimizing GSK2945 Hydrochloride Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of GSK2945 hydrochloride in their experiments. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and summaries of key quantitative data to facilitate the optimization of this compound concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific antagonist of the nuclear receptors Rev-erbα (NR1D1) and Rev-erbβ (NR1D2).[1][2] Its primary mechanism of action is to inhibit the transcriptional repressor activity of Rev-erbα/β, thereby modulating the expression of their target genes.[3][4][5] This activity makes it a valuable tool for studying the roles of Rev-erbα/β in various physiological processes, including circadian rhythms, metabolism, and inflammation.[3][4]
Q2: What are the typical working concentrations for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, a common starting point for in vitro studies is in the low micromolar range. For instance, a concentration of 20 µM has been effectively used in primary mouse and human hepatocytes to study its effects on gene expression.[1][2] The EC50 values for this compound antagonism of mouse and human Rev-erbα are approximately 21.5 µM and 20.8 µM, respectively.[1][2]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is typically formulated for in vivo studies by first dissolving it in a suitable organic solvent, such as DMSO, and then diluting it in a vehicle appropriate for the chosen route of administration. For intraperitoneal injections in mice, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[1] For oral gavage, the compound can be suspended in a vehicle like 0.5% methylcellulose. It is crucial to ensure the final concentration of the organic solvent is well-tolerated by the animals.
Q4: What is the stability of this compound in powder form and in solution?
A4: As a powder, this compound is generally stable for extended periods when stored at -20°C.[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain its stability.[2] It is recommended to prepare fresh working solutions for each experiment to ensure optimal activity.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Media | This compound has limited solubility in aqueous buffers. | Prepare a concentrated stock solution in an organic solvent like DMSO. For cell culture experiments, ensure the final DMSO concentration in the media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a solubility test in your specific cell culture medium before proceeding with experiments. |
| Precipitation in Cell Culture Media | The compound may precipitate out of solution when diluted from a concentrated stock into aqueous media. | After diluting the DMSO stock in your culture medium, vortex or gently mix the solution thoroughly. Visually inspect for any precipitate before adding to your cells. If precipitation persists, consider using a lower final concentration or preparing a fresh, less concentrated stock solution. |
| Observed Cytotoxicity | High concentrations of this compound or the solvent used for the stock solution (e.g., DMSO) can be toxic to cells. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-related effects. |
| Inconsistent or No Effect Observed | The compound may have degraded due to improper storage, or the concentration used may be suboptimal. | Ensure that the powdered compound and stock solutions are stored at the recommended temperatures. Prepare fresh working dilutions for each experiment. Re-evaluate the concentration range based on the known EC50 values and literature data for similar cell types. Consider extending the treatment duration. |
| Potential Off-Target Effects | While GSK2945 is a specific Rev-erbα/β antagonist, off-target effects can occur at high concentrations. | Use the lowest effective concentration possible to minimize the risk of off-target effects. If unexpected results are observed, consider using a structurally different Rev-erbα/β antagonist as a complementary tool to confirm that the observed phenotype is due to on-target activity. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
In Vitro Efficacy
| Parameter | Species | Value | Reference |
| EC50 (Rev-erbα antagonism) | Mouse | 21.5 µM | [1][2] |
| EC50 (Rev-erbα antagonism) | Human | 20.8 µM | [1][2] |
| Effective Concentration (Primary Hepatocytes) | Mouse & Human | 20 µM | [1][2] |
Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [2] |
Experimental Protocols
In Vitro Cell Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Working Solution:
-
Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, qRT-PCR, or cell viability assays.
Western Blotting Protocol for Target Gene Expression
This protocol outlines the steps for analyzing changes in protein expression of Rev-erbα target genes after this compound treatment.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the prepared samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., BMAL1, a known Rev-erbα target) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Visualizations
Rev-erbα Signaling Pathway
Caption: The Rev-erbα signaling pathway and its antagonism by this compound.
Experimental Workflow for In Vitro Studies
Caption: A generalized workflow for conducting in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (1438071-12-5 free base) | TargetMol [targetmol.com]
- 3. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 5. Rev-erb-α: an integrator of circadian rhythms and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
GSK2945 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of GSK2945 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly specific antagonist of the nuclear receptor Rev-erbα.[1] Rev-erbα is a key component of the core circadian clock machinery and acts as a transcriptional repressor of genes involved in metabolism and inflammation.[2][3][4] By antagonizing Rev-erbα, this compound can modulate the expression of these target genes. For instance, it has been shown to enhance the level of cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis, thereby influencing cholesterol metabolism.[1]
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a powder or in a suitable solvent under specific temperature conditions.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be further diluted in aqueous buffers or cell culture media for your experiments. To aid dissolution, you can use heat and/or sonication if precipitation or phase separation occurs.[5] For in vivo experiments, working solutions should be prepared fresh on the day of use.[5]
Q4: Is this compound stable in cell culture media?
The stability of this compound in cell culture media can be influenced by several factors, including the media composition, pH, and temperature.[6][7][8] It is advisable to prepare fresh dilutions of the compound in your specific cell culture medium for each experiment to ensure consistent activity. If you suspect instability, it is recommended to perform a stability test by incubating the compound in the media for the duration of your experiment and then analyzing its concentration.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution or cell culture media. | The compound has limited solubility in aqueous solutions. The pH, temperature, or composition of the media may be affecting its solubility.[10] | - Prepare a high-concentration stock solution in DMSO. - When diluting into aqueous media, do so gradually while vortexing. - Consider using a solubilizing agent such as Tween-80 or PEG300 for in vivo formulations.[5] - If precipitation occurs, gentle warming or sonication may help to redissolve the compound.[5] |
| Inconsistent or lower-than-expected experimental results. | - Compound degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. - Inaccurate concentration: Precipitation of the compound in the final working solution can lead to a lower effective concentration. - Cell permeability issues: The compound may not be efficiently entering the cells. | - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. - Visually inspect your working solutions for any signs of precipitation before use. - Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells and does not exceed recommended levels (typically <0.5%). |
| Observed cytotoxicity at expected effective concentrations. | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be too high. - Off-target effects: Although GSK2945 is highly specific, off-target effects can occur at high concentrations. | - Perform a vehicle control experiment using the same concentration of the solvent to rule out solvent-induced toxicity. - Titrate the concentration of this compound to determine the optimal non-toxic working concentration for your specific cell type. |
Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with this compound.
-
Cell Seeding: Plate your cells of interest in a suitable culture vessel (e.g., 96-well plate, 6-well plate) at a density that will allow for optimal growth during the treatment period. Allow the cells to adhere and enter the logarithmic growth phase (typically 12-24 hours).
-
Preparation of this compound Working Solution:
-
Prepare a fresh dilution of your this compound stock solution (in DMSO) into pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all treatment groups, including the vehicle control, and remains at a non-toxic level (e.g., ≤0.5%).
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared this compound-containing medium (or vehicle control medium) to the respective wells.
-
For example, a study on mouse and human primary hepatocytes used a concentration of 20 µM for 12 and 24 hours.[1]
-
-
Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as:
-
RNA isolation and quantitative real-time PCR (qRT-PCR): To analyze the expression of Rev-erbα target genes.
-
Protein extraction and Western blotting: To assess the protein levels of target molecules.
-
Cell viability assays: To determine any cytotoxic effects of the treatment.
-
In Vivo Administration Protocol (Mouse Model)
This protocol provides a general guideline for the intraperitoneal administration of this compound in mice.
-
Preparation of Dosing Solution:
-
A formulation for intraperitoneal injection can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
First, dissolve the this compound in DMSO. Then, sequentially add PEG300, Tween-80, and saline, ensuring the solution is clear and homogenous at each step.[5]
-
Prepare the dosing solution fresh on the day of administration.[5]
-
-
Dosing:
-
A previously reported study in male C57BL/6 mice used a dosage of 0-10 mg/kg administered via intraperitoneal injection twice daily for 7 days.[5]
-
The volume of administration should be calculated based on the weight of each individual animal.
-
-
Monitoring: Monitor the animals for any adverse effects throughout the study period.
-
Tissue Collection and Analysis: At the end of the treatment period, tissues can be collected for further analysis, such as measuring hepatic Cyp7a1 levels and plasma cholesterol.[5]
Visualizations
Caption: Rev-erbα Signaling and this compound's Point of Intervention.
Caption: A Step-by-Step Workflow for In Vitro Experiments Using GSK2945.
References
- 1. This compound (1438071-12-5 free base) | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Rev-erb-α: an integrator of circadian rhythms and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - FR [thermofisher.com]
Potential off-target effects of GSK2945 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to assist you in the use of GSK2945 hydrochloride, a selective antagonist of the nuclear receptors Rev-erbα and Rev-erbβ. While GSK2945 is a valuable tool for studying the role of these receptors in circadian rhythm, metabolism, and inflammation, it is crucial to be aware of and control for potential off-target effects. This center provides frequently asked questions (FAQs) and troubleshooting guides to help you design robust experiments and interpret your results with confidence.
Frequently Asked questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is described as a highly specific antagonist for Rev-erbα and its paralog, Rev-erbβ.[1] Publicly available, large-scale screening data (e.g., kinome scans or broad receptor panel screening) for this compound is limited. Therefore, it is essential for researchers to empirically validate its on-target effects and consider the possibility of off-target interactions in their experimental system.
Q2: What are the primary on-target effects of this compound that I should be able to observe?
A2: As a Rev-erbα/β antagonist, this compound is expected to de-repress the transcription of Rev-erb target genes. The most well-characterized target is Bmal1. Therefore, an increase in Bmal1 mRNA and protein expression is a primary indicator of on-target activity.[2] Additionally, GSK2945 has been shown to increase the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, leading to effects on cholesterol metabolism.[3]
Q3: I am observing a phenotype that is not consistent with the known functions of Rev-erbα/β. Could this be an off-target effect?
A3: It is possible. While Rev-erbα/β have pleiotropic effects, unexpected phenotypes should be investigated.[4][5] A critical first step is to perform a dose-response experiment. If the unexpected phenotype occurs at a significantly different concentration than the on-target effects (i.e., Bmal1 de-repression), it may suggest an off-target interaction. Further investigation using the troubleshooting guides below is recommended.
Q4: How can I be sure that the effects I'm seeing are due to Rev-erbα/β antagonism and not an off-target effect?
A4: The gold standard for attributing an observed effect to a specific target is to perform a "rescue" or "genetic validation" experiment. This can be achieved by:
-
Genetic Knockdown/Knockout: If the effect of GSK2945 is absent in cells where Rev-erbα and/or Rev-erbβ have been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9), it strongly suggests the effect is on-target.
Q5: What concentration of this compound should I use in my cell-based experiments?
A5: The effective concentration can vary between cell types and assay conditions. It is crucial to perform a dose-response curve for your specific system. Based on published data, concentrations in the range of 1-20 µM are often used. The EC50 for de-repression of a Bmal1 luciferase reporter has been reported to be approximately 2.05 µM.
Troubleshooting Guides
Issue 1: No observable effect on target gene expression (e.g., Bmal1 or CYP7A1).
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Low Target Expression | Confirm that your cell line or tissue expresses Rev-erbα and/or Rev-erbβ at the mRNA and protein level using qPCR or Western blot. |
| Assay Timing | Rev-erbα and its target genes are expressed rhythmically. Harvest cells at different time points after treatment to capture the peak of the response. |
| Cell Health | Ensure cells are healthy and not confluent, as this can affect transcriptional responses. |
Issue 2: Unexpected or contradictory results observed.
| Potential Cause | Troubleshooting Step |
| Off-Target Effect | 1. Dose-response comparison: Does the unexpected effect have a different EC50 than the on-target effect (Bmal1 induction)?2. Genetic validation: Use siRNA or CRISPR to knockdown/knockout Rev-erbα/β. Is the unexpected effect still present?3. Orthogonal approach: Use a structurally distinct Rev-erbα/β antagonist. Does it phenocopy the unexpected effect? |
| Cellular Context | The function of Rev-erbα can be context-dependent. Consider the specific signaling pathways active in your cell type. |
| Experimental Artifact | Review experimental protocols for potential errors. Ensure appropriate vehicle controls are included. |
Quantitative Data Summary
| Parameter | Value | Species | Assay |
| EC50 (Rev-erbα antagonism) | 21.5 µM | Mouse | Not specified |
| EC50 (REV-ERBα antagonism) | 20.8 µM | Human | Not specified |
| EC50 (Bmal1 luciferase reporter) | 2.05 µM | Not specified | Luciferase Reporter Assay |
Key Signaling Pathways and Experimental Workflows
Caption: Rev-erbα signaling pathway and the antagonistic action of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes with GSK2945.
Detailed Experimental Protocols
Protocol 1: Bmal1 Luciferase Reporter Assay for On-Target Validation
This assay quantitatively measures the de-repression of the Bmal1 promoter, a direct target of Rev-erbα, in response to this compound.[6][7][8][9][10]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Bmal1 promoter-luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Bmal1 promoter-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). It is recommended to use a serial dilution to generate a dose-response curve (e.g., 0.01, 0.1, 1, 10, 20 µM).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of this compound to determine the EC50.
Protocol 2: Quantitative PCR (qPCR) for CYP7A1 Gene Expression
This protocol measures the change in mRNA expression of CYP7A1, another target gene of Rev-erbα, in response to this compound.[3][11][12][13][14]
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CYP7A1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for CYP7A1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CYP7A1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Compare the expression levels in GSK2945-treated cells to the vehicle-treated control.
References
- 1. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orphan receptor Rev-erbα gene is a target of the circadian clock pacemaker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid represses CYP7A1 expression in human hepatocytes and HepG2 cells by FXR/RXR-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 6. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analyses of BMAL1 and PER2 Oscillations in a Model of Breast Cancer Progression Reveal Changes With Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. origene.com [origene.com]
- 12. Interactions Between Regulatory Variants in CYP7A1 Promoter and Enhancer Regions Regulate CYP7A1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Significance and Mechanism of CYP7a1 Gene Regulation during the Acute Phase of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with GSK2945 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK2945 hydrochloride in their experiments. The information is designed to address common challenges and ensure consistent, reliable results.
Troubleshooting Guide
Inconsistent results with this compound can often be traced back to issues with compound handling, storage, and experimental setup. This guide addresses the most common problems in a question-and-answer format.
Q1: I'm observing high variability between my experimental replicates. What could be the cause?
A1: High variability is frequently linked to issues with the solubility and stability of this compound.
-
Solubility: this compound has specific solubility characteristics. Ensure you are using the appropriate solvent and concentration. For in vivo studies, specific formulations are recommended to maintain solubility.[1] If precipitation is observed, gentle heating and/or sonication can aid in dissolution.[1]
-
Stability: The free base form of GSK2945 is prone to instability. It is advisable to use the more stable hydrochloride salt.[1] Prepared solutions should be stored correctly to prevent degradation. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and solutions at -80°C for up to 1 year.[2]
Recommended Solvent Formulations
| Use Case | Formulation | Max Solubility |
| In Vitro | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.94 mM)[1] |
| In Vivo | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.94 mM)[1] |
Q2: My expected biological effect is weak or absent. What should I check?
A2: A lack of biological activity can stem from several factors, from the compound's integrity to the experimental design.
-
Compound Integrity: Verify the purity and identity of your this compound.
-
Concentration Range: Ensure you are using a concentration range appropriate for your experimental system. The reported EC50 values for Rev-erbα/REV-ERBα antagonism are 21.5 µM (mouse) and 20.8 µM (human).[1][2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type or model system.
-
Treatment Duration: The duration of treatment is critical. For example, in primary hepatocytes, significant effects on downstream targets like Cyp7a1/CYP7A1 were observed after 12 and 24 hours of treatment with 20 µM GSK2945.[1][2]
-
Cellular Context: The expression levels of Rev-erbα can vary between cell types, which will influence the magnitude of the response to this compound.
Q3: I am seeing unexpected or off-target effects. What could be the reason?
A3: While GSK2945 is described as a highly specific Rev-erbα/REV-ERBα antagonist, unexpected effects can occur.[1][2]
-
High Concentrations: Using concentrations significantly above the EC50 may lead to off-target effects. It is crucial to perform dose-response experiments to identify the optimal concentration with minimal off-target activity.
-
Cellular Health: Ensure that the concentrations of this compound and vehicle (e.g., DMSO) are not causing cytotoxicity, which could lead to secondary effects unrelated to Rev-erbα antagonism. A cell viability assay is recommended.
-
Complex Biological Cascades: Rev-erbα is a key regulator of numerous physiological processes, including metabolism, inflammation, and circadian rhythms.[3][4] Antagonizing its activity can lead to complex and sometimes unexpected downstream consequences. A thorough understanding of the Rev-erbα signaling pathway is essential for interpreting your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly specific antagonist of the nuclear receptors Rev-erbα (NR1D1) and Rev-erbβ (NR1D2).[1][2] Rev-erbα is a transcriptional repressor that plays a crucial role in the core circadian clock machinery by inhibiting the transcription of key clock genes, such as Bmal1.[5] By antagonizing Rev-erbα, this compound relieves this repression, leading to increased expression of Rev-erbα target genes.
Q2: What are the primary downstream effects of this compound treatment?
A2: The primary downstream effects of this compound are mediated by the de-repression of Rev-erbα target genes. This leads to:
-
Alteration of Circadian Rhythms: Increased expression of core clock components like Bmal1.[1]
-
Modulation of Metabolism: It enhances the level of cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis, thereby influencing cholesterol metabolism.[1][2]
-
Regulation of Glucose Homeostasis: Rev-erbα influences glucose production and the function of pancreatic α and β cells.[3]
-
Impact on Inflammation: Rev-erbα is involved in the inflammatory response, and its modulation can affect inflammatory signaling pathways.[3][4]
Q3: How should I prepare a stock solution of this compound?
A3: Based on the provided solubility information, a common practice is to prepare a high-concentration stock solution in DMSO. For subsequent use in cell culture, this stock solution should be diluted in the appropriate cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Q4: What are the key quantitative parameters for this compound?
A4: The following table summarizes the key quantitative data for this compound:
| Parameter | Value | Species | Reference |
| EC50 (Rev-erbα antagonism) | 21.5 µM | Mouse | [1][2] |
| EC50 (REV-ERBα antagonism) | 20.8 µM | Human | [1][2] |
| EC50 (Bmal1 luciferase reporter) | 2.05 µM | Not Specified | [1][2] |
| Molecular Weight | 457.79 g/mol | N/A |
Experimental Protocols
1. General Protocol for a Bmal1 Promoter Luciferase Reporter Assay
This protocol outlines a general procedure for assessing the effect of this compound on the transcriptional activity of the Bmal1 promoter using a luciferase reporter assay.
-
Cell Culture and Transfection:
-
Plate cells (e.g., U2OS, HEK293) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a Bmal1 promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 12, 24, or 48 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve.
-
2. General Protocol for Western Blotting to Detect Downstream Targets
This protocol provides a general workflow for analyzing changes in protein expression of Rev-erbα downstream targets (e.g., CYP7A1) following this compound treatment.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CYP7A1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for GSK2945 HCl studies.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Rev-ErbA alpha - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 5. REV-ERBα alters circadian rhythms by modulating mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize cytotoxicity of GSK2945 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of GSK2945 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific antagonist of the nuclear receptors Rev-erbα and Rev-erbβ.[1] These receptors are key components of the circadian clock and are involved in regulating gene expression related to metabolism and inflammation. By antagonizing Rev-erbα/β, this compound can modulate the expression of target genes, such as those involved in cholesterol metabolism.[1]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on available data, a concentration of 20 µM has been used in primary hepatocytes to elicit a significant biological response.[1] However, for initial experiments, it is recommended to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell type. A suggested starting range is 1-25 µM.
Q3: What is the best solvent for dissolving this compound?
This compound is soluble in DMSO. For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides strategies to mitigate cytotoxicity.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Low Viability | Concentration is too high: The concentration of this compound may be toxic to the specific cell line being used. | Perform a dose-response curve: Test a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your cell line. Select a concentration for your experiments that is below the toxic threshold but still elicits the desired biological effect. |
| Prolonged exposure time: Continuous exposure to the compound may lead to cumulative toxicity. | Optimize exposure time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the shortest exposure time that produces the desired effect. | |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Minimize final solvent concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. Prepare a high-concentration stock solution of this compound in DMSO to minimize the volume of solvent added to the culture. | |
| Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. | Select an appropriate cell line: If possible, use a cell line that has been previously reported to be responsive to Rev-erb antagonists or is relevant to the biological question being investigated. | |
| Experimental Variability | Inconsistent compound preparation: Errors in preparing the stock solution or working dilutions can lead to inconsistent results. | Ensure proper solubilization and storage: Prepare fresh dilutions from a validated stock solution for each experiment. Store the stock solution at -20°C or -80°C as recommended by the supplier. |
| Cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses. | Standardize cell culture protocols: Use cells with a consistent passage number, seed at a uniform density, and use the same batch of media and supplements for all related experiments. | |
| Poor Compound Efficacy | Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. | Refer to your dose-response curve: Ensure the concentration used is sufficient to engage the target based on your preliminary experiments. |
| Compound degradation: The compound may be unstable in the culture medium over long incubation periods. | Replenish the medium: For long-term experiments, consider replenishing the culture medium with fresh this compound at regular intervals. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability after treatment with this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound antagonizes Rev-erbα/β, preventing the recruitment of co-repressor complexes and leading to the de-repression of target gene expression.
References
Interpreting unexpected data from GSK2945 hydrochloride experiments
Welcome to the technical support center for GSK2945 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected data from experiments involving this selective Rev-erbα/REV-ERBα antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common and unexpected issues that may arise during your experiments with this compound.
1. Agonist-like Effects Observed with a Rev-erb Antagonist
-
Question: I am using this compound, which is described as a Rev-erbα antagonist. However, in my luciferase reporter assay with a Bmal1 promoter, I am seeing an increase in reporter activity. Isn't Bmal1 supposed to be repressed by Rev-erbα?
-
Answer: This is a documented and important observation. While this compound is characterized as a Rev-erbα antagonist, some studies have reported a dose-dependent enhancement of the transcriptional activity of a Bmal1 luciferase reporter.[1] This seemingly contradictory result highlights the complexity of the Rev-erb signaling pathway.
-
Possible Explanations:
-
Indirect Effects: this compound might be acting on other pathways that indirectly influence Bmal1 expression. The regulation of circadian clock genes is a complex interplay of multiple proteins, and the net effect on a specific gene promoter may not be linear.
-
Off-Target Effects: Although GSK2945 is reported to be highly specific, off-target effects on other nuclear receptors or signaling molecules cannot be entirely ruled out, especially at higher concentrations.
-
Cell-Type Specificity: The cellular context, including the expression levels of co-regulators and other transcription factors, can influence the ultimate effect of a Rev-erbα ligand.
-
-
Troubleshooting and Recommendations:
-
Confirm with qPCR: To validate your reporter assay results, measure the endogenous mRNA levels of Rev-erbα target genes, such as Bmal1, Npas2, and Cry1, using qPCR. This will determine if the observed effect on the reporter construct translates to an effect on the native gene.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to see if the effect is consistent across a range of concentrations.
-
Positive and Negative Controls: Ensure you are using appropriate positive controls (e.g., a known Rev-erbα agonist like GSK4112) and negative controls (vehicle) to validate your assay system.
-
-
2. Inconsistent or Poorly Reproducible Results
-
Question: My results with this compound are inconsistent between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.
-
Troubleshooting Checklist:
-
Compound Stability: The free form of GSK2945 is prone to instability. It is highly recommended to use the hydrochloride salt form for better stability.[1] Are you using the hydrochloride salt?
-
Stock Solution Storage: Prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C is acceptable.[2]
-
Solubility Issues: Ensure the compound is fully dissolved in your final culture medium. Precipitates can lead to inaccurate concentrations and inconsistent effects. It may be necessary to briefly vortex or sonicate the solution when diluting the stock.
-
Pipetting Accuracy: High variability can be introduced by pipetting errors, especially when preparing serial dilutions. Use calibrated pipettes and consider preparing a master mix for your treatments.
-
-
3. Unexpected Cytotoxicity or Effects on Cell Viability
-
Question: I am observing a decrease in cell viability in my experiments with this compound. Is this expected?
-
Answer: While this compound is generally used for its effects on Rev-erbα, like any small molecule, it can exhibit cytotoxicity at certain concentrations.
-
Troubleshooting and Recommendations:
-
Determine the Cytotoxic Threshold: It is crucial to perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the optimal non-toxic working concentration range for your specific cell line and experimental duration.
-
Time Dependence: Cytotoxicity can be time-dependent. Assess cell viability at different time points of exposure to the compound.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a level that is toxic to your cells (typically <0.5%). Run a vehicle-only control to account for any solvent effects.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
| Parameter | Species | Value | Reference |
| EC50 (Rev-erbα Antagonist) | Mouse | 21.5 µM | [1] |
| Human | 20.8 µM | [1] | |
| EC50 (Bmal1 Luciferase Reporter) | Not Specified | 2.05 µM | [1] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Dose & Route | Effect | Reference |
| Plasma Cholesterol | Mouse (C57BL/6) | 0-10 mg/kg; IP; twice daily for 7 days | Lowered plasma cholesterol | |
| Hepatic Cyp7a1 Level | Mouse (C57BL/6) | 0-10 mg/kg; IP; twice daily for 7 days | Increased hepatic Cyp7a1 level |
Table 2: In Vivo Effects of this compound
Experimental Protocols
1. Luciferase Reporter Assay for Bmal1 Promoter Activity
-
Objective: To measure the effect of this compound on the transcriptional activity of the Bmal1 promoter.
-
Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or U2OS) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with a Bmal1 promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (e.g., DMSO).
-
-
Cell Lysis and Luciferase Measurement:
-
After the desired treatment period (e.g., 24 or 48 hours), lyse the cells according to the manufacturer's protocol for your dual-luciferase assay system.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
-
2. Quantitative PCR (qPCR) for Rev-erbα Target Genes
-
Objective: To determine the effect of this compound on the endogenous mRNA expression of Rev-erbα target genes.
-
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well or 12-well plate and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle for the specified duration (e.g., 12 or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for your target genes (e.g., BMAL1, NPAS2, CRY1, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
3. MTT Cell Viability Assay
-
Objective: To assess the cytotoxicity of this compound.
-
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations and a vehicle control. Include a positive control for cytotoxicity if desired.
-
-
MTT Addition and Incubation:
-
After the treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
-
Visualizations
Caption: Rev-erbα signaling and the antagonistic action of this compound.
Caption: A typical experimental workflow for studying this compound.
Caption: A logical approach to troubleshooting unexpected data from GSK2945 HCl experiments.
References
Improving the efficacy of GSK2945 hydrochloride treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of GSK2945 hydrochloride in experimental settings. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quantitative data to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic ligand that functions as an antagonist of the nuclear receptor Rev-erbα. Rev-erbα is a key component of the circadian clock and acts as a transcriptional repressor of several genes, including Bmal1. By antagonizing Rev-erbα, this compound can de-repress the expression of Rev-erbα target genes. It has been shown to enhance the transcriptional activity of a Bmal1 luciferase reporter.[1] There have been some conflicting reports in the literature regarding its activity, with some studies suggesting potential partial agonist effects under certain conditions. Researchers should carefully interpret their results in the context of the specific experimental system.[1]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used to investigate the role of Rev-erbα in various physiological and pathophysiological processes. A key application is in the study of cholesterol metabolism, where it has been shown to increase the expression of cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis.[1] This leads to a reduction in plasma cholesterol levels in vivo. It is also utilized to study the regulation of the circadian clock and its impact on metabolism, inflammation, and cancer biology.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (DMSO). For long-term storage, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term storage, -20°C is acceptable. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. The stability of this compound in aqueous cell culture media over long incubation periods should be experimentally verified, as compound degradation can be a source of variability.
Q4: What are the potential off-target effects of this compound?
A4: While GSK2945 is reported to be selective for Rev-erbα, the potential for off-target effects on other nuclear receptors, including the related Rev-erbβ, should be considered.[2][3] Researchers should include appropriate controls in their experiments, such as using cells with genetic knockout or knockdown of Rev-erbα, to confirm that the observed effects are specifically mediated by the intended target. Some Rev-erb ligands have been noted to have effects on other nuclear receptors like Liver X Receptors (LXRs), though some reports suggest GSK2945 and related compounds do not affect LXRα.[1]
Q5: What are typical working concentrations for in vitro experiments?
A5: The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on available data, concentrations in the range of 1 µM to 20 µM are commonly used in cell-based assays. For example, a concentration of 20 µM has been used to increase CYP7A1 levels in primary hepatocytes. The EC50 for antagonizing Rev-erbα activity has been reported to be around 20.8 µM to 21.5 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting errors, especially with small volumes of a viscous DMSO stock solution. | Prepare a master mix of the final working concentration in cell culture medium to ensure equal distribution. Use calibrated pipettes and reverse pipetting for viscous solutions. |
| Cell seeding density is not uniform. | Ensure a homogenous cell suspension before plating and use a consistent plating technique. | |
| Instability of this compound in culture medium. | Prepare fresh dilutions of the compound for each experiment. For long-term experiments, consider replenishing the medium with fresh compound at regular intervals. | |
| Loss of compound activity over time | Degradation of the compound in aqueous solution or due to light exposure. | Store stock solutions in the dark at -80°C. Protect working solutions from light. |
| Metabolism of the compound by the cells. | Measure the concentration of this compound in the culture medium over time using LC-MS/MS to assess its stability and cellular uptake. | |
| Unexpected or opposite effects (e.g., agonist-like activity) | Dual agonist/antagonist activity depending on the cellular context or target gene. | Carefully review the literature for similar observations. Test a range of concentrations and incubation times. Use multiple readouts to characterize the compound's activity (e.g., expression of different target genes). |
| Off-target effects. | Use a structurally unrelated Rev-erbα antagonist as a control. Perform experiments in Rev-erbα knockout/knockdown cells to confirm target specificity. |
Issues with Western Blotting for Rev-erbα Target Proteins (e.g., CYP7A1, Bmal1)
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for the target protein | Low protein expression levels. | Optimize cell lysis to ensure efficient protein extraction. Increase the amount of protein loaded onto the gel. |
| Inefficient antibody binding. | Titrate the primary antibody concentration. Test different blocking buffers (e.g., 5% non-fat milk or BSA in TBST). | |
| Poor protein transfer to the membrane. | Optimize transfer conditions (time, voltage) for the specific protein's molecular weight. | |
| High background | Non-specific antibody binding. | Increase the number and duration of washing steps. Include a detergent like Tween-20 in the wash buffer. |
| Blocking is insufficient. | Increase the blocking time or try a different blocking agent. | |
| Inconsistent band intensities | Unequal protein loading. | Perform a protein quantification assay (e.g., BCA) and normalize loading amounts. Use a reliable loading control (e.g., GAPDH, β-actin). |
| Variability in sample preparation. | Ensure consistent lysis and sample handling procedures for all samples. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell System | Reference |
| Rev-erbα Antagonist EC50 | 21.5 µM (mouse) | Not specified | [1] |
| 20.8 µM (human) | Not specified | [1] | |
| Bmal1 Luciferase Reporter EC50 | 2.05 µM | Not specified | [1] |
Table 2: Reference IC50 Values for Cytotoxicity in Common Cancer Cell Lines (for other compounds, as a general reference)
| Cell Line | Compound | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin | 7.67 | [4] |
| Cisplatin | ~10-20 | [5] | |
| HepG2 (Liver Cancer) | Doxorubicin | 8.28 | [4] |
| Cisplatin | ~15-37 | [6] | |
| A549 (Lung Cancer) | Doxorubicin | 6.62 | [4] |
| Cisplatin | ~15-60 | [6][7] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a resazurin-based assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for CYP7A1 Expression
This protocol outlines the steps to measure the protein levels of CYP7A1 in response to this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CYP7A1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for GSK2945 HCl experiments.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 2. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 7. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
GSK2945 hydrochloride quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2945 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during quality control and purity assessment experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the hydrochloride salt form commonly used?
GSK2945 is a potent and selective antagonist of the nuclear receptor Rev-erbα. It is a valuable tool for research in circadian rhythm and metabolism. The free base form of GSK2945 is prone to instability. The hydrochloride salt form exhibits improved stability, making it more suitable for experimental use and storage while retaining the same biological activity.
Q2: How should I store this compound to ensure its stability?
For long-term storage, this compound powder should be stored at -20°C. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C. Avoid repeated freeze-thaw cycles.
Q3: I am observing unexpected peaks in my HPLC analysis of a freshly prepared this compound solution. What could be the cause?
Unexpected peaks in an HPLC chromatogram can arise from several sources. Here are a few possibilities and troubleshooting steps:
-
Solvent Impurities: Ensure that the solvents used to prepare your mobile phase and sample solution are of high purity (e.g., HPLC grade or higher). Impurities in the solvent can appear as peaks in the chromatogram.
-
Contamination: The vial, pipette tips, or other equipment used may be contaminated. Ensure all glassware and equipment are scrupulously clean.
-
Degradation: Although the hydrochloride salt is more stable, degradation can still occur, especially if the solution is not handled properly (e.g., exposure to high temperatures or inappropriate pH). Prepare fresh solutions and analyze them promptly.
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the chosen solvent. Undissolved particles can interfere with the analysis. Sonication may aid in dissolution.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The tertiary amine in GSK2945's structure can interact with residual silanols on the HPLC column packing. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine to ensure it is fully protonated. A pH of 2.5-3.5 is a good starting point. |
| Secondary Interactions with Column | Use a column with end-capping or a base-deactivated stationary phase to minimize interactions with silanol groups. |
| Column Overload | Reduce the concentration of the sample being injected. |
| Presence of Co-eluting Impurities | Optimize the gradient or mobile phase composition to improve the resolution between the main peak and any impurities. |
Issue 2: Inconsistent Purity Results Between Batches
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Variability in Analytical Method | Ensure the analytical method is validated for robustness. Small variations in mobile phase composition, temperature, or flow rate should not significantly impact the results. |
| Differences in Water Content | This compound is hygroscopic. Variations in water content between batches can affect the calculated purity. Perform Karl Fischer titration to determine the water content for each batch and correct the purity calculation accordingly. |
| Presence of Different Impurity Profiles | Different synthesis batches may have slightly different impurity profiles. A well-developed, stability-indicating HPLC method should be able to resolve all potential impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general-purpose reversed-phase HPLC method suitable for determining the purity of this compound.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL. |
Nuclear Magnetic Resonance (NMR) for Identity Confirmation
¹H NMR is a powerful technique for confirming the chemical structure of this compound.
| Parameter | Specification |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Concentration | ~5 mg/mL |
| Spectrometer Frequency | 400 MHz or higher |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Expected Chemical Shifts: The proton NMR spectrum should be consistent with the known structure of GSK2945, showing characteristic peaks for the aromatic, aliphatic, and amine protons.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound.
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Expected [M+H]⁺ | The exact mass of the protonated free base of GSK2945 should be observed. |
Visualizations
Validation & Comparative
Validating the Specificity of GSK2945 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK2945 hydrochloride, a selective antagonist of the nuclear receptors Rev-erbα and Rev-erbβ, with other commonly used Rev-erb modulators. The specificity of a chemical probe is paramount for accurately interpreting experimental results and for the development of targeted therapeutics. This document summarizes available data on the performance of this compound, presents experimental protocols for its validation, and offers a comparative analysis with alternative compounds.
Performance Comparison: this compound vs. Other Rev-erb Modulators
The primary distinction lies in their opposing effects on Rev-erb's transcriptional repression activity. Agonists like GSK4112 enhance the recruitment of the NCoR-HDAC3 corepressor complex, leading to the suppression of Rev-erb target genes. Conversely, antagonists such as this compound and SR8278 block this interaction, resulting in the de-repression and increased expression of these target genes.[1]
| Compound | Target(s) | Mechanism of Action | Reported Potency (EC50/IC50) | Key Characteristics |
| This compound | Rev-erbα, Rev-erbβ | Antagonist | Not widely reported in comparative studies | Developed from the structural backbone of agonist GSK4112. |
| SR8278 | Rev-erbα, Rev-erbβ | Antagonist | ~0.47 µM (in a cell-based reporter assay)[2] | More potent than GSK4112 in cell-based assays but has poor pharmacokinetic properties.[2][3] |
| GSK4112 | Rev-erbα, Rev-erbβ | Agonist | - | First-in-class synthetic agonist; limited in vivo use due to poor systemic exposure.[3] |
| SR9009 / SR9011 | Rev-erbα, Rev-erbβ | Agonist | SR9009: ~670 nM (Rev-erbα), ~800 nM (Rev-erbβ); SR9011: ~790 nM (Rev-erbα), ~560 nM (Rev-erbβ) | More potent and have better pharmacokinetic profiles than GSK4112, but potential for off-target effects has been noted.[3] |
Note: The lack of publicly available, extensive off-target screening data (e.g., kinome scans, broad receptor panel assays) for this compound is a current limitation in definitively assessing its specificity against other cellular targets. Researchers are encouraged to perform their own comprehensive selectivity profiling for their specific experimental systems.
Signaling Pathways and Experimental Workflows
The validation of this compound's specificity involves confirming its on-target activity and assessing its off-target effects. Below are diagrams illustrating the Rev-erbα signaling pathway and a general workflow for validating antagonist specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's specificity. Below are protocols for key experiments used to validate Rev-erbα antagonists.
Rev-erbα Luciferase Reporter Assay
This assay measures the ability of a compound to antagonize Rev-erbα-mediated transcriptional repression of a target gene promoter.
Materials:
-
HEK293 or HepG2 cells
-
Expression vector for human Rev-erbα
-
Luciferase reporter plasmid containing a Rev-erbα target gene promoter (e.g., Bmal1 promoter)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound, SR8278 (as a comparator), and a vehicle control (e.g., DMSO)
-
Dual-luciferase reporter assay system
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate to reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the Rev-erbα expression vector, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, SR8278, or vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in luciferase activity in the presence of the compound indicates antagonism of Rev-erbα-mediated repression.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
Materials:
-
Cells expressing endogenous or overexpressed Rev-erbα
-
This compound and vehicle control
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for Rev-erbα
-
Secondary antibody conjugated to HRP or a fluorescent dye
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble Rev-erbα by SDS-PAGE and Western blotting using a specific anti-Rev-erbα antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of Rev-erbα.
Conclusion
This compound is a valuable tool for studying the biological functions of Rev-erbα and Rev-erbβ. While it demonstrates clear antagonist activity, a comprehensive understanding of its specificity requires further investigation, particularly through broad-panel off-target screening. The experimental protocols provided in this guide offer a framework for researchers to independently validate the on-target activity and assess the selectivity of this compound within their specific experimental models. Such validation is essential for the rigorous interpretation of research findings and for advancing the development of specific Rev-erb-targeted therapies.
References
A Comparative Analysis of GSK2945 and SR8278: Modulators of the Nuclear Receptor REV-ERBα
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of GSK2945 and SR8278, two synthetic ligands targeting the nuclear receptor REV-ERBα, a key regulator of circadian rhythm and metabolism. This document provides a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations of the targeted signaling pathway and experimental workflows.
Introduction
The nuclear receptor REV-ERBα, encoded by the NR1D1 gene, is a transcriptional repressor that plays a critical role in the core feedback loop of the circadian clock. It rhythmically represses the transcription of key clock genes, including Bmal1 (Brain and Muscle ARNT-Like 1), thereby influencing a wide range of physiological processes such as glucose and lipid metabolism, inflammation, and adipogenesis. The activity of REV-ERBα is modulated by the binding of its natural ligand, heme. The development of synthetic ligands that can either enhance (agonists) or block (antagonists) the repressive activity of REV-ERBα provides powerful tools for dissecting its biological functions and offers potential therapeutic avenues for a variety of diseases.
This guide focuses on two such synthetic ligands: GSK2945, a REV-ERBα agonist, and SR8278, a REV-ERBα antagonist. While both compounds target the same nuclear receptor, their opposing mechanisms of action lead to distinct downstream effects. Understanding these differences is crucial for the appropriate selection and application of these molecules in research and drug discovery.
Mechanism of Action and Target Pathway
GSK2945 and SR8278 exert their effects by binding to the ligand-binding pocket of REV-ERBα, thereby modulating its ability to recruit co-repressor complexes and repress target gene transcription.
GSK2945 is a synthetic agonist of REV-ERBα.[1] By mimicking the action of the endogenous ligand heme, GSK2945 enhances the recruitment of the NCoR-HDAC3 co-repressor complex to REV-ERBα. This stabilization of the repressive complex leads to a potentiation of the transcriptional repression of REV-ERBα target genes, most notably Bmal1.[2][3] Interestingly, some studies suggest that GSK2945 may exhibit dual activity, acting as both an activator and an inhibitor of REV-ERBα in a cell-type or organ-specific manner.[4][5]
SR8278 , in contrast, is a synthetic antagonist of REV-ERBα.[6] It competes with the endogenous ligand heme for binding to the receptor. By occupying the ligand-binding pocket, SR8278 prevents the conformational changes necessary for the recruitment of the NCoR-HDAC3 co-repressor complex. This blockade of co-repressor binding leads to a de-repression of REV-ERBα target genes, resulting in their increased transcription.[6]
The primary signaling pathway affected by both GSK2945 and SR8278 is the core circadian clock machinery, with the regulation of Bmal1 expression being a key downstream event.
Figure 1. REV-ERBα signaling pathway and points of intervention for GSK2945 and SR8278.
Quantitative Data Summary
The following table summarizes the available quantitative data for GSK2945 and SR8278. A direct head-to-head comparison with a full set of quantitative metrics is limited in the current literature.
| Parameter | GSK2945 | SR8278 | Reference(s) |
| Target | REV-ERBα | REV-ERBα | [1][6] |
| Mechanism of Action | Agonist (with potential cell-type-specific antagonism) | Antagonist | [4][5],[6] |
| EC50 / IC50 | Not available | EC50 = 0.47 µM (in a transcriptional repression assay) | [6] |
| Effect on Bmal1 Expression | Decreases | Increases | [2][3],[6] |
| Effect on Gluconeogenic Genes (e.g., G6Pase, PEPCK) | Suppresses | Stimulates | [6] |
Experimental Protocols
REV-ERBα Co-transfection Luciferase Reporter Assay
This assay is designed to measure the effect of compounds on the transcriptional activity of REV-ERBα on a target gene promoter.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Human Hepatoma (HepG2) cells.
-
Plasmids:
-
An expression vector for REV-ERBα (e.g., pCMV-REV-ERBα).
-
A luciferase reporter plasmid containing the promoter of a REV-ERBα target gene (e.g., pGL3-Bmal1-luc, containing the RORE element).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Transfection Reagent: (e.g., Lipofectamine 2000 or similar).
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Compounds: GSK2945 and SR8278 dissolved in DMSO.
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
-
96-well white, clear-bottom cell culture plates.
Procedure:
-
Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. For each well, co-transfect the REV-ERBα expression plasmid, the Bmal1-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh complete culture medium.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with serial dilutions of GSK2945, SR8278, or vehicle (DMSO).
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate EC50 or IC50 values.
-
Quantitative Real-Time PCR (qPCR) for REV-ERBα Target Gene Expression
This protocol is for quantifying the mRNA levels of REV-ERBα target genes, such as Bmal1 and G6Pase, in response to compound treatment.
Materials:
-
Cell Line: HepG2 cells are commonly used as they endogenously express REV-ERBα and its target genes.
-
Compounds: GSK2945 and SR8278 dissolved in DMSO.
-
RNA Isolation Kit: (e.g., RNeasy Mini Kit or similar).
-
cDNA Synthesis Kit: (e.g., High-Capacity cDNA Reverse Transcription Kit or similar).
-
qPCR Master Mix: (e.g., SYBR Green Master Mix).
-
Primers: Gene-specific primers for Bmal1, G6Pase, and a housekeeping gene for normalization (e.g., GAPDH or ACTB).
-
Real-Time PCR System.
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with GSK2945, SR8278, or vehicle (DMSO) at the desired concentrations for a specified time (e.g., 6-24 hours).
-
-
RNA Isolation:
-
After treatment, wash the cells with PBS and lyse them directly in the culture dish using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA for each sample using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene or housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of GSK2945 and SR8278 on REV-ERBα target gene expression.
Figure 2. Experimental workflow for comparing GSK2945 and SR8278 effects on gene expression.
Conclusion
GSK2945 and SR8278 are valuable chemical probes for studying the biology of REV-ERBα. Their opposing effects on the transcriptional repressive activity of REV-ERBα make them complementary tools for elucidating the role of this nuclear receptor in various physiological and pathological contexts. While GSK2945 acts as an agonist, enhancing the repressive function of REV-ERBα, SR8278 functions as an antagonist, blocking this repression. The choice between these two compounds will depend on the specific research question and the desired modulation of the REV-ERBα signaling pathway. Further studies are warranted to fully characterize the quantitative pharmacology of GSK2945 and to explore the potential cell-type-specific nuances of its activity.
References
- 1. JCI Insight - Molecular clock REV-ERBα regulates cigarette smoke–induced pulmonary inflammation and epithelial-mesenchymal transition [insight.jci.org]
- 2. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 5. Molecular clock REV-ERBα regulates cigarette smoke–induced pulmonary inflammation and epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rev-erbα: The circadian guardian against NLRP3-driven liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Dubious Case of GSK2945 Hydrochloride: A Negative Control in REV-ERB Research?
GSK2945 hydrochloride has emerged in the field of circadian rhythm and metabolic research as a modulator of the nuclear receptors REV-ERBα and REV-ERBβ. While its activity is established, its classification and utility, particularly as a negative control, warrant a critical examination. This guide provides a comparative analysis of this compound against other common REV-ERB modulators, offering researchers the necessary context to select the appropriate controls for their experiments.
The REV-ERB nuclear receptors are key transcriptional repressors that play a crucial role in regulating the core circadian clock and metabolic pathways. The development of synthetic ligands for REV-ERBs has provided invaluable tools to probe their physiological functions. However, the precise role and classification of this compound remain ambiguous, with some sources describing it as an antagonist and others listing it among agonists. This inconsistency highlights the need for careful consideration when using it in experimental settings.
Comparative Analysis of REV-ERB Modulators
The selection of an appropriate negative control is paramount to validate the specificity of the effects observed with a primary compound. In the context of REV-ERB research, an ideal negative control would be a molecule that is structurally related to the active compound but lacks its biological activity. While a specific, inert counterpart to this compound is not commercially available, a functional comparison with other REV-ERB ligands can inform its potential use as a control in specific experimental designs.
| Compound | Class | Target(s) | Potency (IC50/EC50) | Key Characteristics |
| This compound | Agonist/Antagonist | REV-ERBα/β | EC50: ~21 µM (antagonist activity) | Activity and classification can be cell-type dependent. |
| GSK4112 | Agonist | REV-ERBα/β | EC50: ~2-5 µM | First-generation REV-ERB agonist; limited in vivo utility due to poor pharmacokinetics. |
| SR9009 | Agonist | REV-ERBα/β | IC50: ~0.5-0.8 µM | Potent, second-generation agonist with in vivo activity. |
| SR9011 | Agonist | REV-ERBα/β | IC50: ~0.5-0.8 µM | Potent, second-generation agonist with in vivo activity. |
| SR8278 | Antagonist | REV-ERBα/β | IC50: ~0.5 µM | A functional negative control for agonist studies; blocks REV-ERB repression. |
Experimental Context for Negative Controls
Given the conflicting reports on this compound's activity, its use as a negative control is not straightforward. In an experiment where a potent REV-ERB agonist like SR9009 is used to demonstrate a specific physiological effect, GSK2945 could potentially serve as a control to investigate whether a weaker or partial modulation of the receptor elicits the same response. However, a more robust approach would be to use a well-characterized antagonist like SR8278.
Scenario: Investigating the role of REV-ERB agonism on the expression of a target gene.
-
Primary Compound: SR9009 (a potent agonist).
-
Positive Control: A known downstream effect of REV-ERB activation.
-
Negative Control:
-
Ideal: An inactive enantiomer or analog of SR9009 (if available).
-
Functional: SR8278 (an antagonist) to demonstrate that the observed effect is due to REV-ERB agonism and can be blocked.
-
Comparative: this compound to assess if a compound with weaker or different REV-ERB modulatory activity produces a similar effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the REV-ERB signaling pathway and a typical experimental workflow for characterizing REV-ERB ligands.
Genetic Validation of GSK2945 Hydrochloride's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of GSK2945 hydrochloride with genetic validation methods targeting its intended biological target, Rev-erbα. The data presented herein is supported by experimental evidence from peer-reviewed studies, offering a clear perspective on the concordance between small molecule inhibition and genetic perturbation.
This compound is a specific antagonist of the nuclear receptor Rev-erbα (NR1D1), a key component of the circadian clock machinery that plays a crucial role in regulating gene expression involved in metabolism and inflammation.[1][2] This guide will delve into the genetic validation of this compound's effects, primarily focusing on its role in cholesterol metabolism, a well-documented downstream consequence of Rev-erbα modulation.
Comparison of Pharmacological Antagonism and Genetic Inactivation of Rev-erbα
Genetic validation is a critical step in drug development to confirm that the pharmacological effects of a compound are indeed mediated by its intended target. This is often achieved by comparing the phenotype induced by the compound to that of a genetic knockout or knockdown of the target protein.
The following table summarizes the quantitative effects of this compound and genetic knockout of Rev-erbα on key genes and metabolites involved in cholesterol homeostasis.
| Parameter | Pharmacological Intervention (this compound) | Genetic Intervention (Rev-erbα Knockout) | Alternative Rev-erbα Antagonist (SR8278) |
| Target | Rev-erbα/REV-ERBα | Rev-erbα gene | Rev-erbα/REV-ERBα |
| Effect on CYP7A1 mRNA expression | Increased | Increased | Increased |
| Effect on Plasma Cholesterol | Lowered | Increased total cholesterol[3] | Not explicitly stated in the context of cholesterol |
| Effect on Lrh-1/LRH-1 mRNA expression | Increased[2] | Not explicitly stated, but downstream effects are consistent | Not explicitly stated |
| Effect on Bmal1 Luciferase Reporter | Dose-dependent enhancement of transcriptional activity[4] | Not applicable | Blocks Rev-erbα-dependent repression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the validation of Rev-erbα's function.
siRNA-mediated Knockdown of Rev-erbα
This protocol outlines the general steps for reducing the expression of Rev-erbα in cultured cells using small interfering RNA (siRNA).
-
siRNA Design and Synthesis: Design and synthesize at least two to three different siRNA sequences targeting the Rev-erbα mRNA to minimize off-target effects.[5] A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Culture and Transfection: Plate cells (e.g., primary hepatocytes) and grow to 60-80% confluency. Transfect the cells with the Rev-erbα-specific siRNAs or the negative control siRNA using a suitable transfection reagent.[6]
-
Incubation: Incubate the cells for 24-72 hours to allow for the degradation of the target mRNA.
-
Validation of Knockdown: Harvest the cells and quantify the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.[7]
-
Functional Assays: Perform downstream functional assays, such as measuring the expression of target genes like CYP7A1, to assess the phenotypic consequences of Rev-erbα knockdown.
Generation of Rev-erbα Knockout Cells using CRISPR-Cas9
This protocol provides a general workflow for creating a Rev-erbα knockout cell line using the CRISPR-Cas9 system.
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting an early exon of the Rev-erbα gene to increase the likelihood of generating a frameshift mutation.[8][9]
-
Vector Construction and Transfection: Clone the designed gRNAs into a Cas9 expression vector. Transfect the gRNA/Cas9 plasmid into the target cells.
-
Single-Cell Cloning: After transfection, isolate single cells into individual wells of a multi-well plate to generate clonal populations.
-
Screening and Genotyping: Expand the single-cell clones and screen for the desired knockout by genomic PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation of Knockout: Confirm the absence of Rev-erbα protein expression in the knockout clones by Western blot.
-
Phenotypic Analysis: Characterize the phenotype of the knockout cells, for instance, by examining the expression of Rev-erbα target genes.
Visualizing the Molecular Pathways and Experimental Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of Rev-erbα in cholesterol metabolism.
Caption: Experimental workflow for siRNA-mediated knockdown.
Caption: Logical relationship of pharmacological and genetic validation.
References
- 1. Circadian clock molecule REV-ERBα regulates lung fibrotic progression through collagen stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REV-ERB α Regulates CYP7A1 Through Repression of Liver Receptor Homolog-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rev-erb Regulation of Cholesterologenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERBα Participates in Circadian SREBP Signaling and Bile Acid Homeostasis | PLOS Biology [journals.plos.org]
- 5. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. Generation of Human CRY1 and CRY2 Knockout Cells Using Duplex CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to REV-ERBα Chemical Probes: A Cross-Validation of GSK2945 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of GSK2945 hydrochloride with other chemical probes targeting the nuclear receptor REV-ERBα, a key regulator of the circadian clock and metabolism. This document offers an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.
Introduction to REV-ERBα and its Chemical Probes
REV-ERBα (encoded by the NR1D1 gene) is a transcriptional repressor that plays a critical role in regulating the expression of core clock genes, such as Bmal1, and genes involved in lipid and glucose metabolism. Its activity is modulated by the binding of heme, its natural ligand. Synthetic ligands have been developed to pharmacologically modulate REV-ERBα activity, providing valuable tools to investigate its physiological functions. These chemical probes can be broadly categorized as agonists, which enhance REV-ERBα's repressive activity, and antagonists, which block it.
This guide focuses on the comparative analysis of the following REV-ERBα chemical probes:
-
This compound: A REV-ERBα antagonist.
-
SR8278: Another widely used REV-ERBα antagonist.
-
GSK4112, SR9009, and SR9011: Commonly used REV-ERBα agonists, included for cross-validation purposes.
Data Presentation: Quantitative Comparison of REV-ERBα Probes
The following tables summarize the key quantitative data for the compared REV-ERBα antagonists and agonists. It is important to note that direct head-to-head comparisons of this compound and SR8278 under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources and should be interpreted with consideration of the different assay systems used.
Table 1: Comparison of REV-ERBα Antagonists
| Compound | Target(s) | Assay Type | Potency (EC50/IC50) | Cell Line | Key Observations |
| This compound | REV-ERBα/β | Gal4-REV-ERBα Cotransfection | Not explicitly reported in direct comparison | HEK293 | Blocks the agonistic activity of GSK4112. Increases mRNA expression of BMAL1 and PEPCK.[1] |
| SR8278 | REV-ERBα/β | Gal4-REV-ERBα Cotransfection | ~0.47 µM (EC50) | HEK293 | Dose-dependently inhibits the transcriptional repressor activity of REV-ERBs.[2] |
| Bmal1-luciferase Reporter Assay | ~0.35 µM (IC50) | HEK293 | Blocks the action of the endogenous agonist, heme.[3] |
Table 2: Comparison of REV-ERBα Agonists (for Cross-Validation)
| Compound | Target(s) | Assay Type | Potency (IC50) | Cell Line | Key Observations |
| GSK4112 | REV-ERBα | Gal4-REV-ERBα Cotransfection | ~1,500 nM | HEK293 | First-generation REV-ERB agonist with poor in vivo pharmacokinetic profile.[1][4] |
| SR9009 | REV-ERBα/β | Gal4-REV-ERBα Cotransfection | 670 nM | HEK293 | Improved potency and bioavailability compared to GSK4112.[2][4] |
| Bmal1 mRNA Expression | 710 nM | HepG2 | |||
| SR9011 | REV-ERBα/β | Gal4-REV-ERBα Cotransfection | 790 nM | HEK293 | Similar profile to SR9009 with good in vivo utility.[2][4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the key signaling pathway and a typical workflow for comparing REV-ERBα modulators.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
GAL4-REV-ERBα Luciferase Reporter Assay
This assay is designed to measure the ability of a compound to modulate the transcriptional repressor activity of REV-ERBα in a controlled system.
1. Plasmids:
- An expression vector for a fusion protein of the GAL4 DNA-binding domain and the REV-ERBα ligand-binding domain (GAL4-REV-ERBα).
- A luciferase reporter plasmid containing GAL4 upstream activating sequences (UAS) driving the expression of firefly luciferase.
- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
2. Cell Culture and Transfection:
- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
- Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Co-transfect the cells with the three plasmids using a suitable transfection reagent according to the manufacturer's protocol.
3. Compound Treatment:
- 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, SR8278, and/or agonists) or vehicle control (e.g., DMSO).
4. Luciferase Assay:
- After 16-24 hours of incubation with the compounds, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
5. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- For antagonists, calculate the percent derepression relative to the vehicle control. For agonists, calculate the percent repression.
- Plot the dose-response curves and determine the EC50 or IC50 values.
Bmal1 Promoter-Driven Luciferase Reporter Assay
This assay measures the effect of compounds on the transcriptional activity of the endogenous REV-ERBα target gene, Bmal1.
1. Plasmids:
- An expression vector for full-length REV-ERBα.
- A luciferase reporter plasmid where the firefly luciferase gene is under the control of the Bmal1 promoter.[5][6]
- A control plasmid expressing Renilla luciferase.
2. Cell Culture, Transfection, and Treatment:
- Follow the same procedures as described for the GAL4-REV-ERBα Luciferase Reporter Assay.
3. Data Analysis:
- Analyze the data as described above to determine the effect of the compounds on Bmal1 promoter activity.
Nuclear Receptor Co-repressor (NCoR) Recruitment Assay (TR-FRET)
This biochemical assay measures the ability of a compound to modulate the interaction between REV-ERBα and its co-repressor, NCoR.
1. Reagents:
- Purified, tagged REV-ERBα ligand-binding domain (LBD) (e.g., GST-tagged).
- A biotinylated peptide corresponding to the co-repressor interaction domain of NCoR.
- A fluorescent donor (e.g., Europium-labeled anti-GST antibody) and acceptor (e.g., Streptavidin-Allophycocyanin).
2. Assay Procedure:
- In a microplate, combine the REV-ERBα LBD, NCoR peptide, and the test compound.
- Add the TR-FRET donor and acceptor reagents.
- Incubate to allow for binding to reach equilibrium.
3. Data Acquisition and Analysis:
- Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
- An increase in the FRET signal indicates agonist activity (enhanced interaction), while a decrease suggests antagonist activity (disrupted interaction).
- Determine the EC50 or IC50 values from the dose-response curves.
Selectivity and Off-Target Effects
A critical aspect of a chemical probe's utility is its selectivity for the intended target.
-
SR8278: While SR8278 is a potent REV-ERBα antagonist, some studies have reported REV-ERB-independent effects. For instance, SR8278 has been shown to inhibit cell proliferation in a manner that is not dependent on REV-ERBα or REV-ERBβ.[7] This highlights the importance of using appropriate controls, such as knockout/knockdown cell lines, to validate on-target effects.
-
REV-ERB Agonists (SR9009/SR9011): These agonists have been reported to have some off-target effects, including potential activity on the Liver X Receptor (LXR).[2]
Conclusion and Recommendations
This compound and SR8278 are both valuable chemical tools for studying the biological functions of REV-ERBα by antagonizing its activity.
-
This compound serves as a useful antagonist for in vitro studies to probe the consequences of inhibiting REV-ERBα-mediated transcriptional repression.
-
SR8278 is a more extensively characterized antagonist in the literature, with a defined potency in cell-based assays. However, researchers should be aware of its potential off-target effects on cell proliferation and design experiments accordingly.
-
Use multiple, structurally distinct antagonists (e.g., this compound and SR8278) to ensure that the observed phenotype is not due to off-target effects of a single compound.
-
Employ a complementary genetic approach , such as siRNA- or CRISPR-mediated knockdown/knockout of NR1D1, to confirm that the pharmacological effects are indeed on-target.
-
Include a well-characterized agonist (e.g., SR9009) as a positive control to demonstrate the ability to modulate the REV-ERBα pathway in the opposite direction.
By carefully considering the data presented in this guide and implementing rigorous experimental controls, researchers can confidently utilize these chemical probes to unravel the complex biology of REV-ERBα.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nuclear receptor REV-ERBα mediates circadian regulation of innate immunity through selective regulation of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analyses of BMAL1 and PER2 Oscillations in a Model of Breast Cancer Progression Reveal Changes With Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyses of BMAL1 and PER2 Oscillations in a Model of Breast Cancer Progression Reveal Changes With Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Rescue with SR8278, a Circadian Nuclear Receptor REV-ERBα Antagonist as a Therapy for Mood Disorders in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of GSK2945 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK2945 hydrochloride, a selective antagonist of the nuclear receptor Rev-erbα, with other commonly used Rev-erb modulators. The objective is to offer a comprehensive overview of their selectivity profiles, supported by available experimental data, to aid in the selection of the most appropriate chemical tool for research and drug discovery.
Introduction to Rev-erb Modulators
The nuclear receptors Rev-erbα (NR1D1) and Rev-erbβ (NR1D2) are key components of the circadian clock, playing a crucial role in regulating gene expression involved in metabolism and inflammation. Their modulation by small molecules offers a promising therapeutic strategy for a variety of disorders. This guide focuses on this compound and compares it with the Rev-erbα agonists GSK4112 and SR9009, and another antagonist, SR8278.
Comparative Selectivity Profile
A critical aspect of a chemical probe's utility is its selectivity. The following table summarizes the available data on the primary targets and known off-targets of this compound and its alternatives.
| Compound | Type | Primary Target(s) | Reported IC50/EC50 | Known Off-Targets/Selectivity Profile |
| This compound | Antagonist | Rev-erbα/REV-ERBα | EC50: 21.5 µM (mouse), 20.8 µM (human) [cite: ] | Comprehensive selectivity panel data is not widely published. |
| SR8278 | Antagonist | Rev-erbα | EC50: 0.47 µM (in a cell-based reporter assay)[1] | Poor pharmacokinetic properties limit its use to in vitro and cell-based assays.[2] |
| GSK4112 | Agonist | Rev-erbα | EC50 = 250 nM[3] | Selective for Rev-erbα and Rev-erbβ with no significant activity reported at other nuclear receptors like LRH1, SF1, FXR, ROR, and LXR.[1] |
| SR9009 | Agonist | Rev-erbα/β | EC50 = 710 nM; Kd = 800 nM | Has been shown to have Rev-erb-independent effects on cell proliferation and metabolism, indicating potential off-target activities.[4][5] |
Note: The lack of a comprehensive, publicly available selectivity panel for this compound is a current limitation in directly comparing its off-target profile with other modulators. However, its characterization as "highly specific" in initial reports suggests a favorable selectivity profile.
Signaling Pathway and Mechanism of Action
This compound, as a Rev-erbα antagonist, functions by inhibiting the repressive activity of the Rev-erbα protein. In its active state, Rev-erbα binds to specific DNA sequences called Rev-erb Response Elements (ROREs) in the promoter regions of its target genes, recruiting a corepressor complex that includes NCoR and HDAC3. This leads to chromatin condensation and transcriptional repression. Antagonists like GSK2945 prevent this recruitment, leading to the de-repression of Rev-erbα target genes. A key target gene is Bmal1, a core component of the circadian clock.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK 4112, Selective Rev-Erbα agonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 4. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of GSK2945 Hydrochloride
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of GSK2945 hydrochloride, a research chemical, aligning with general best practices for hazardous waste management in a laboratory setting. Adherence to these guidelines will help safeguard personnel and minimize environmental impact.
Immediate Actions and Safety Precautions
Before handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research chemicals, falls under the regulations for hazardous chemical waste. The following protocol outlines the necessary steps for its proper disposal:
-
Waste Identification and Segregation :
-
Treat this compound as a hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials.
-
Segregate waste containing this compound from incompatible chemicals to prevent dangerous reactions. For instance, keep it separate from strong oxidizing agents.[1]
-
Collect halogenated and non-halogenated solvent wastes in separate containers.[2]
-
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof waste container that is chemically compatible with this compound and any solvents used.[1][2]
-
The container must be in good condition, free from damage or deterioration, and have a secure, tight-fitting lid.[3]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The label should also include the date when waste was first added to the container (accumulation start date).
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][4]
-
Keep the waste container closed at all times, except when adding waste.[2][3]
-
Utilize secondary containment, such as a tray, to capture any potential leaks or spills.[2]
-
Adhere to the storage limits for hazardous waste as mandated by regulatory bodies.[4][5]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[4][5]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1][5] This is illegal and can have serious repercussions.[3]
-
Evaporation of chemical waste, including in a fume hood, is not a permissible disposal method.[5]
-
-
Empty Container Disposal :
-
A container that held this compound may be considered "empty" once all contents have been removed to the extent possible.
-
For containers that held acutely hazardous waste (P-listed), triple rinsing with a suitable solvent is required.[2][5] The rinsate must be collected and managed as hazardous waste.[2]
-
After proper cleaning, deface or remove the original chemical label before disposing of the container as regular trash.[5]
-
Quantitative Waste Management Limits
Laboratories must adhere to specific limits for the accumulation of hazardous waste. The following table summarizes key quantitative requirements based on general laboratory safety guidelines.
| Parameter | Limit | Regulatory Context |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation.[2] |
| Maximum Acutely Hazardous Waste (P-list) Quantity in SAA | 1 quart (liquid) or 1 kg (solid) | Stricter limits apply to acutely toxic chemical waste.[4] |
| Maximum Storage Time in Academic Labs | 6 months | The EPA's Subpart K regulations specify a maximum storage time of six months within an academic facility.[1] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
Personal protective equipment for handling GSK2945 hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK2945 hydrochloride. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Category | Required Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes and dust. |
| Hand Protection | Protective gloves | Impervious gloves should be inspected before use. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing is necessary. |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas or with appropriate exhaust. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ensure adequate ventilation in the work area.
-
Provide an accessible safety shower and eye wash station.[1]
Precautions for Safe Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Storage Conditions: Proper storage is essential to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 2 years |
| In solvent | -20°C | 1 year |
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The compound can be shipped at room temperature for up to two weeks.[1]
Emergency and Disposal Plan
Accidental Release Measures:
-
Wear full personal protective equipment.
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Prevent further leakage or spillage. Keep away from drains and water courses.[1]
-
For spills, absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of contaminated material according to local regulations.
First Aid Measures:
-
If Inhaled: Remove the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
-
If on Skin: Wash the affected area thoroughly with large amounts of water. Remove contaminated clothing and shoes.[1]
-
If in Eyes: Immediately flush the eyes with large amounts of water for several minutes, separating the eyelids. Remove contact lenses if present and easy to do so.[1]
-
If Swallowed: Wash out the mouth with water. Do NOT induce vomiting.[1] In all cases of exposure, seek medical attention.
Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations. Do not allow the product to enter drains, water courses, or the soil.[1]
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
